Isavuconazole-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOUSQFMYRUQK-KUXFOAEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Isavuconazole-d4 in Advancing Antifungal Drug Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isavuconazole, a broad-spectrum triazole antifungal agent, is a critical therapeutic option for treating invasive fungal infections, including aspergillosis and mucormycosis.[1][2][3] To ensure its safe and effective use, precise quantification of the drug in biological matrices is paramount. This is where Isavuconazole-d4, a deuterated analog of Isavuconazole, plays a pivotal role. This technical guide provides an in-depth exploration of the purpose of this compound in research, focusing on its application as an internal standard in bioanalytical method development and its significance in pharmacokinetic and therapeutic drug monitoring studies.
Core Application: An Internal Standard for Bioanalysis
The primary and most critical application of this compound is as an internal standard (IS) in analytical methodologies, particularly those employing mass spectrometry.[4][5][6] Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they closely mimic the physicochemical properties of the analyte of interest.[6] this compound, with four deuterium atoms incorporated into its structure, is chemically identical to Isavuconazole but has a distinct, higher molecular weight.[5][7] This property allows it to be distinguished from the unlabeled drug by a mass spectrometer while co-eluting during chromatographic separation.[8]
The use of this compound as an internal standard corrects for variability that can be introduced during various stages of sample preparation and analysis, such as extraction, derivatization, and ionization. By adding a known amount of this compound to each sample, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. This ensures a more accurate and precise quantification of Isavuconazole concentrations in complex biological matrices like plasma and serum.[8][9]
Key Research Areas Utilizing this compound
Therapeutic Drug Monitoring (TDM)
Therapeutic drug monitoring of Isavuconazole is crucial in clinical practice to optimize treatment efficacy and minimize toxicity.[10] this compound is instrumental in the development and validation of robust analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for routine TDM.[4][8] These methods allow clinicians to maintain Isavuconazole plasma concentrations within the therapeutic window.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Isavuconazole is fundamental to its development and clinical application.[11][12][13] Pharmacokinetic studies rely on accurate measurement of drug concentrations over time. This compound is essential for the bioanalytical component of these studies, enabling the precise determination of key PK parameters such as peak plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life.[11][12][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in bioanalytical methods.
| Parameter | Value | Reference(s) |
| Molecular Formula | C22H13D4F2N5OS | [5][7] |
| Molecular Weight | 441.5 g/mol | [5][7] |
| Purity | ≥99% deuterated forms (d1-d4) | [5] |
| Formulation | Solid | [5] |
| Solubility | Soluble in Acetonitrile | [5] |
| A summary of the key properties of this compound. |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Isavuconazole | 438.1 | 224.1 / 214.9 / 368.9 | [8][9] |
| This compound | 442.1 | 224.1 / 218.9 / 372.9 | [8][9] |
| Commonly monitored mass-to-charge ratio (m/z) transitions for Isavuconazole and this compound in multiple reaction monitoring (MRM) mode on a tandem mass spectrometer. |
| Parameter | Value | Reference(s) |
| Linearity Range | 0.2 to 12.8 mg/L | [8] |
| Coefficient of Determination (r²) | > 0.999 | [8] |
| Within-run Precision | 1.4% to 2.9% | [8] |
| Between-run Precision | 1.5% to 3.0% | [8] |
| Recovery | 93.9% to 102.7% | [8] |
| Performance characteristics of a validated LC-MS/MS method for Isavuconazole quantification using this compound as an internal standard. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A common and effective method for extracting Isavuconazole from plasma or serum samples is protein precipitation.[8][9][10]
Methodology:
-
Sample Collection: Collect whole blood in appropriate tubes (e.g., EDTA). Separate plasma or serum by centrifugation.[10]
-
Internal Standard Spiking: To a small volume of the plasma or serum sample (e.g., 20-50 µL), add a known concentration of this compound solution (e.g., in methanol or acetonitrile).[8][9]
-
Protein Precipitation: Add a larger volume of ice-cold organic solvent, such as methanol or acetonitrile, to the sample to precipitate proteins.[8][9]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 24,000 x g) to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains Isavuconazole and this compound.
-
Dilution and Injection: The supernatant may be further diluted before injection into the LC-MS/MS system.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Methodology:
-
Chromatographic Separation: The extracted sample is injected onto a liquid chromatography system. A reversed-phase column (e.g., C18) is typically used to separate Isavuconazole and this compound from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[8]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode, and multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both Isavuconazole and this compound (as detailed in the table above).[8][9]
-
Quantification: The peak area ratio of Isavuconazole to this compound is calculated and compared to a calibration curve prepared with known concentrations of Isavuconazole and a constant concentration of this compound. This allows for the accurate determination of the Isavuconazole concentration in the original sample.
Visualizations
Workflow for the quantification of Isavuconazole using this compound.
References
- 1. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of isavuconazole in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cerilliant.com [cerilliant.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 11. Pharmacokinetics of isavuconazole at different target sites in healthy volunteers after single and multiple intravenous infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Pharmacokinetics of isavuconazole at different target sites in healthy volunteers after single and multiple intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Isotopic Signature: A Technical Guide to the Mass Shift of Isavuconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mass shift between the antifungal agent Isavuconazole and its deuterated analogue, Isavuconazole-d4. This analysis is critical for researchers employing isotopic labeling in pharmacokinetic studies, metabolic profiling, and quantitative bioanalysis using mass spectrometry.
Core Data Summary: Isavuconazole vs. This compound
The fundamental difference between Isavuconazole and this compound lies in the substitution of four hydrogen atoms with deuterium atoms on the benzonitrile ring of the molecule. This substitution results in a predictable and measurable increase in its molecular weight. The following table summarizes the key quantitative data.
| Parameter | Isavuconazole | This compound | Mass Shift (Da) |
| Molecular Formula | C₂₂H₁₇F₂N₅OS | C₂₂H₁₃D₄F₂N₅OS | +4.025 |
| Monoisotopic Mass (Da) | 437.1122 | 441.1373 | +4.0251 |
| Molar Mass ( g/mol ) | 437.47[1][2][3] | 441.5[4][5] | +4.03 |
| Precursor Ion (m/z) [M+H]⁺ | 438.1 | 442.1 | +4.0 |
| Quantifier Product Ion (m/z) | 214.9 | 218.9 | +4.0 |
| Qualifier Product Ion (m/z) | 368.9 | 372.9 | +4.0 |
Experimental Protocol: Quantification of Isavuconazole by LC-MS/MS
The following methodology outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of Isavuconazole in biological matrices, utilizing this compound as an internal standard.[4][6]
1. Sample Preparation:
-
To 100 µL of plasma or serum, add a known concentration of this compound internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isavuconazole:
-
Precursor Ion (Q1): m/z 438.1
-
Product Ion (Q3) for Quantification: m/z 214.9
-
Product Ion (Q3) for Confirmation: m/z 368.9
-
-
This compound (Internal Standard):
-
Precursor Ion (Q1): m/z 442.1
-
Product Ion (Q3) for Quantification: m/z 218.9
-
Product Ion (Q3) for Confirmation: m/z 372.9
-
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Visualizing the Mechanism and Workflow
To further elucidate the context of Isavuconazole's application and analysis, the following diagrams, generated using the DOT language, illustrate its mechanism of action and a typical experimental workflow.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Isavuconazole exerts its antifungal effect by targeting and inhibiting the enzyme lanosterol 14-alpha-demethylase (CYP51).[7] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, Isavuconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. This ultimately compromises the fungal cell membrane, resulting in cell growth inhibition and death. The high specificity of Isavuconazole for the fungal CYP51 enzyme over its mammalian counterpart contributes to its favorable safety profile.
References
- 1. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 2. gosset.ai [gosset.ai]
- 3. researchgate.net [researchgate.net]
- 4. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Isavuconazole-d4 certificate of analysis explained
An In-depth Technical Guide to the Isavuconazole-d4 Certificate of Analysis
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a certified reference material like this compound is a critical document. It provides assurance of the material's identity, purity, and suitability for its intended analytical purpose. This compound, a deuterium-labeled version of the antifungal drug isavuconazole, is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate measurement of isavuconazole in biological matrices.[1][2][3] This guide will dissect a typical CoA for this compound, presenting the key data in structured tables, detailing the experimental methodologies used for verification, and illustrating the associated workflows and molecular relationships.
General Information and Product Identification
A CoA begins with fundamental identification details for the specific lot of the reference material. This section ensures traceability and provides a snapshot of the product's key identifiers.
| Parameter | Typical Specification |
| Product Name | This compound |
| Catalogue Number | Varies by supplier (e.g., PA STI 053620)[4] |
| CAS Number | 1346598-58-0[2][4][5][6] |
| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS[2][4][6] |
| Molecular Weight | 441.49 g/mol [4][6] |
| Intended Use | Internal standard for quantification of isavuconazole by LC-MS or GC-MS[1][2] |
| Storage Conditions | -20°C[6] |
Quantitative Data Summary
This section summarizes the analytical testing results that quantitatively define the quality of the reference material.
Table 2.1: Purity and Composition
| Test | Method | Result |
| Purity (by HPLC) | High-Performance Liquid Chromatography (HPLC) | >95%[6] |
| Isotopic Enrichment | Mass Spectrometry (MS) | ≥99% deuterated forms (d₁-d₄)[2] |
| Chemical Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |
Table 2.2: Physical Properties
| Test | Method | Result |
| Appearance | Visual Inspection | Solid[2] |
| Solubility | Solvent Addition | Soluble in Acetonitrile[2] |
Experimental Protocols
Detailed methodologies are crucial for the end-user to understand how the quality of the reference material was assessed. This allows for replication or verification if necessary and ensures the data's reliability.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds by separating the main component from any impurities.
-
Instrumentation : A standard HPLC system equipped with a UV or fluorescence detector.
-
Column : A reversed-phase column, such as a Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 μm), is commonly used.[7][8]
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of ammonium acetate buffer (e.g., 10 mM, pH 8.0) and acetonitrile (e.g., 45:55, v/v).[7][8]
-
Detection : UV detection is often set at a wavelength where isavuconazole has significant absorbance, such as 285 nm.[7][8] Alternatively, fluorescence detection can be used with an excitation wavelength of 261 nm and an emission wavelength of 366 nm.[9]
-
Sample Preparation : A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.[7] This solution is then diluted to an appropriate concentration for injection.
-
Analysis : A small volume (e.g., 20 μL) of the prepared sample is injected into the HPLC system.[7] The resulting chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which gives the purity of the compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment
LC-MS/MS is a highly sensitive and specific technique used to confirm the chemical identity and determine the isotopic purity of this compound.
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically used.[10]
-
Sample Preparation : Plasma or serum samples containing this compound are subjected to protein precipitation using a solvent like acetonitrile.[10] The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatographic Separation : Similar to HPLC, a reversed-phase column is used to separate the analyte from matrix components before it enters the mass spectrometer.
-
Mass Spectrometry Analysis :
-
Identity Confirmation : The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated this compound molecule. For this compound, the transition monitored might be m/z 442.1 → 218.9 (quantifier) and 442.1 → 372.9 (qualifier).[11] This is compared to the transition for the non-deuterated isavuconazole (m/z 438.1 → 214.9).[11]
-
Isotopic Enrichment : The relative intensities of the mass signals for this compound (m/z 442.1) and any residual non-deuterated Isavuconazole (m/z 438.1) are compared to calculate the percentage of the deuterated form, thus confirming the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the arrangement of atoms and the position of the deuterium labels.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis :
-
¹H NMR : A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the benzonitrile ring, which are replaced by deuterium in this compound, confirms the location of the isotopic labeling.
-
¹³C NMR : A carbon-13 NMR spectrum can provide further confirmation of the carbon skeleton of the molecule.
-
Mandatory Visualizations
Diagrams are provided to visually represent key processes and relationships relevant to the this compound Certificate of Analysis.
Caption: Workflow for the generation of a Certificate of Analysis.
Caption: Relationship between Isavuconazole and this compound.
References
- 1. cerilliant.com [cerilliant.com]
- 2. caymanchem.com [caymanchem.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Isavuconazole D4 | CAS No- 1346598-58-0 | Simson Pharma Limited [simsonpharma.com]
- 6. sussex-research.com [sussex-research.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an Isavuconazole High-Performance Liquid Chromatography Assay in Plasma for Routine Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Isavuconazole: A Technical Deep Dive into its Metabolism and Isotopic Exchange Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolism of the broad-spectrum antifungal agent isavuconazole. It details the metabolic pathways, involved enzymes, and resulting metabolites. Furthermore, this guide addresses the potential for isotopic exchange in the isavuconazole molecule, a critical consideration for researchers utilizing isotopically labeled compounds in metabolic and pharmacokinetic studies.
Introduction to Isavuconazole
Isavuconazole is a second-generation triazole antifungal agent administered as a water-soluble prodrug, isavuconazonium sulfate. It is indicated for the treatment of invasive aspergillosis and invasive mucormycosis. The prodrug formulation allows for both intravenous and oral administration with high bioavailability.[1]
Isavuconazole Metabolism
The metabolic journey of isavuconazole begins with the rapid and extensive conversion of its prodrug, isavuconazonium, to the active moiety, isavuconazole, and an inactive cleavage product. This initial step is followed by hepatic metabolism of isavuconazole, primarily through cytochrome P450 enzymes and subsequent glucuronidation.
Prodrug Hydrolysis
Isavuconazonium sulfate is rapidly hydrolyzed by plasma esterases, predominantly butylcholinesterase, to yield the active drug, isavuconazole, and an inactive cleavage product.[1] This conversion is efficient and occurs swiftly in the bloodstream.
Caption: Prodrug activation of isavuconazonium.
Hepatic Metabolism of Isavuconazole
The primary site of isavuconazole metabolism is the liver. The main metabolic pathways involve oxidation by cytochrome P450 (CYP) isoenzymes, followed by conjugation reactions.
In vitro and in vivo studies have demonstrated that isavuconazole is a substrate of CYP3A4 and CYP3A5.[1][2] These enzymes are responsible for the oxidative metabolism of the drug. The interaction with CYP3A4 is clinically significant, as strong inducers or inhibitors of this enzyme can alter isavuconazole plasma concentrations, potentially impacting efficacy and safety.[3][4]
Following oxidation by CYP enzymes, isavuconazole and its oxidative metabolites can undergo Phase II metabolism through glucuronidation, which is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs).[5] This process increases the water solubility of the metabolites, facilitating their excretion.
Caption: Primary metabolic pathways of isavuconazole.
Isavuconazole Metabolites
Several metabolites of isavuconazole have been identified in human plasma, urine, and feces. However, no single metabolite has been found to have an area under the curve (AUC) greater than 10% of the parent drug, indicating that isavuconazole is the primary circulating active entity. The identified metabolites are primarily products of oxidation and subsequent conjugation.
Table 1: Summary of Isavuconazole Metabolites
| Metabolite | Description | Pathway |
| M1 | Hydroxylated isavuconazole carbamoyl form | Oxidation |
| M2 | Hydroxylated isavuconazole | Oxidation |
| M3 | Oxidative N-dealkylated form of isavuconazole | Oxidation |
| Various | Glucuronide conjugates of parent drug and metabolites | Glucuronidation |
Potential for Isotopic Exchange in Isavuconazole
A critical aspect for researchers using isotopically labeled compounds is the stability of the label and the potential for isotopic exchange with the surrounding solvent or other molecules. This is particularly relevant for studies involving hydrogen isotopes (deuterium and tritium).
Currently, there is a lack of published scientific literature specifically investigating the potential for hydrogen-deuterium (H/D) exchange or the stability of isotopically labeled isavuconazole. While general principles of isotopic exchange in organic molecules are well-established, specific experimental data for isavuconazole is not available in the public domain.
General Considerations for Isotopic Exchange:
-
Acidic Protons: Protons attached to heteroatoms (O-H, N-H) are generally labile and will readily exchange with deuterium in a deuterated solvent. Isavuconazole possesses a tertiary alcohol group; the hydroxyl proton would be expected to be labile.
-
C-H Bonds: Carbon-bound hydrogens are generally stable to exchange under physiological conditions. However, protons on carbons adjacent to activating groups (e.g., carbonyls, aromatic rings) can be more susceptible to exchange, although this typically requires specific catalytic conditions not present in vivo.
Without specific experimental data (e.g., from hydrogen-deuterium exchange mass spectrometry studies), any assessment of the isotopic stability of labeled isavuconazole remains theoretical. Researchers planning to use isotopically labeled isavuconazole are strongly advised to perform stability studies under their specific experimental conditions to ensure the integrity of the label.
Experimental Protocols
This section outlines general methodologies for key experiments related to the study of isavuconazole metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of isavuconazole in human liver microsomes.
Objective: To determine the rate of metabolism of isavuconazole by human liver microsomal enzymes.
Materials:
-
Isavuconazole
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of isavuconazole in a suitable solvent (e.g., DMSO).
-
In microcentrifuge tubes, combine phosphate buffer, MgCl₂, and the HLM suspension.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
-
Initiation of Reaction:
-
Add the isavuconazole stock solution to the pre-warmed microsome mixture to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for analysis.
-
-
Analytical Quantification:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of isavuconazole at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining isavuconazole versus time.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.
-
Caption: Workflow for in vitro metabolism study.
In Vivo Metabolism Study in Humans (General Design)
This outlines a general design for a human mass balance study to investigate the in vivo metabolism of isavuconazole.
Objective: To determine the absorption, metabolism, and excretion (AME) of isavuconazole in healthy human subjects.
Study Design: Open-label, single-dose study.
Subjects: Healthy male volunteers.
Investigational Product: [¹⁴C]-labeled isavuconazonium sulfate.
Procedure:
-
Dosing: Administer a single oral dose of [¹⁴C]-isavuconazonium sulfate to subjects.
-
Sample Collection:
-
Collect blood samples at predefined time points to determine the plasma concentrations of isavuconazole and total radioactivity.
-
Collect all urine and feces for a specified period (e.g., until radioactivity is negligible) to determine the routes and extent of excretion.
-
-
Sample Analysis:
-
Analyze plasma, urine, and feces for total radioactivity using liquid scintillation counting.
-
Profile the metabolites in plasma, urine, and feces using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection and mass spectrometry (LC-MS/MS) for structural elucidation.
-
-
Pharmacokinetic and Metabolic Analysis:
-
Calculate pharmacokinetic parameters for isavuconazole and total radioactivity.
-
Determine the mass balance by calculating the total recovery of the radioactive dose.
-
Identify and quantify the major circulating and excreted metabolites.
-
Caption: Workflow for a human AME study.
Quantitative Data Summary
The following tables summarize key quantitative data related to isavuconazole metabolism and pharmacokinetics.
Table 2: Pharmacokinetic Parameters of Isavuconazole in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | ~98% | [1] |
| Tₘₐₓ (oral) | 2-3 hours | [1] |
| Plasma Protein Binding | >99% | [5] |
| Volume of Distribution (Vd) | ~450 L | [5] |
| Elimination Half-life (t₁/₂) | ~130 hours | [1] |
| Primary Metabolism | CYP3A4, CYP3A5 | [1] |
| Excretion | Feces (~46%), Urine (~45%) | [1] |
Table 3: Impact of CYP3A4 Modulators on Isavuconazole Pharmacokinetics
| Co-administered Drug | CYP3A4 Effect | Impact on Isavuconazole AUC | Reference |
| Rifampin | Strong Inducer | ↓ 90% | [6] |
| Ketoconazole | Strong Inhibitor | ↑ 422% | [6] |
| Lopinavir/Ritonavir | Strong Inhibitor | ↑ ~2-fold | [6] |
Conclusion
Isavuconazole undergoes extensive metabolism, initiated by the rapid hydrolysis of its prodrug, isavuconazonium, to the active form. The subsequent hepatic metabolism is primarily mediated by CYP3A4 and CYP3A5, followed by glucuronidation. While several minor metabolites are formed, isavuconazole remains the major active component in circulation. A significant knowledge gap exists regarding the potential for isotopic exchange in the isavuconazole molecule. Further research, specifically through dedicated isotopic labeling and stability studies, is required to provide definitive guidance for researchers in this area. The experimental protocols outlined in this guide provide a foundation for conducting further investigations into the metabolism and disposition of this important antifungal agent.
References
- 1. Pharmacokinetics [cresemba.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The Effect of Drug–Drug Interactions on the Pharmacokinetics of Isavuconazole: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Isavuconazole in Adult: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Evaluation of CYP3A4‐Mediated Drug‐Drug Interactions of Isavuconazole With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isavuconazole-d4 in LC-MS/MS Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Isavuconazole-d4 as an internal standard in the quantitative bioanalysis of isavuconazole in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2] Therapeutic Drug Monitoring (TDM) of isavuconazole is increasingly recognized as a valuable tool to optimize efficacy and minimize toxicity, given the significant inter-patient pharmacokinetic variability.[3][4][5] LC-MS/MS has emerged as the preferred method for the quantification of isavuconazole in clinical practice due to its high sensitivity, specificity, and accuracy.[6][7][8]
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for reliable LC-MS/MS bioanalysis. This compound mimics the chemical and physical properties of the analyte, compensating for variations in sample preparation, chromatography, and ionization, thereby ensuring the precision and accuracy of the quantitative results.[9][10]
Experimental Protocols
This section details the methodologies for the LC-MS/MS bioanalysis of isavuconazole using this compound as an internal standard. The protocols are based on established and validated methods reported in the scientific literature.[6][7][9]
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Biological Matrix:
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting isavuconazole from plasma or serum samples.[2][9]
Protocol:
-
To 50 µL of plasma/serum sample, add 100 µL of ice-cold methanol or acetonitrile containing the internal standard, this compound (e.g., at a concentration of 1 mg/L).[7]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 24,000 x g) for 5-10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
-
The supernatant may be further diluted with a suitable solvent (e.g., 5% acetonitrile in water) if necessary.[7]
Liquid Chromatography (LC) Conditions
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.
Typical LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm)[11] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile[9] |
| Gradient Elution | A gradient elution is typically used for optimal separation. For example, starting with a low percentage of Mobile Phase B, increasing to a high percentage, and then re-equilibrating. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS/MS) Conditions
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
Typical MS/MS Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Isavuconazole | m/z 438.2 → 224.1[9] |
| This compound | m/z 442.2 → 224.3[9] or m/z 442.1 → 218.9[6] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 - 100 ms |
Data Presentation: Quantitative Performance
The following tables summarize the quantitative performance characteristics of a typical LC-MS/MS method for isavuconazole using this compound as an internal standard, as reported in various studies.[6][7][9]
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 0.2 - 12.8 mg/L | [6][7] |
| 4 - 4000 ng/mL | [9] | |
| Correlation Coefficient (r²) | > 0.99 | [6][7][9] |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | [9] |
Table 2: Precision and Accuracy
| Parameter | Concentration Level | Typical Value (%RSD or %Bias) | Reference |
| Intra-day Precision | Low, Medium, High QC | < 15% | [6][7] |
| Inter-day Precision | Low, Medium, High QC | < 15% | [6][7] |
| Accuracy | Low, Medium, High QC | Within ±15% of nominal value | [6][7] |
Table 3: Recovery
| Parameter | Concentration Level | Typical Value (%) | Reference |
| Extraction Recovery | Low, Medium, High QC | 93.9 - 102.7% | [6][7] |
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the LC-MS/MS bioanalysis of isavuconazole.
Caption: Experimental workflow for LC-MS/MS bioanalysis of isavuconazole.
Caption: Detailed sample preparation protocol using protein precipitation.
Caption: Key parameters for LC-MS/MS method validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic drug monitoring of isavuconazole: Trends and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Isavuconazole Dosing in Patients with Invasive Fungal Infections Through Therapeutic Drug Monitoring: Real-World Clinical Practice Experience [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetics of isavuconazonium sulfate and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Quantitative Analysis of Isavuconazole in Human Plasma/Serum by LC-MS/MS using Isavuconazole-d4 as an Internal Standard
Application Note and Protocol
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis. Therapeutic drug monitoring (TDM) of Isavuconazole is crucial to ensure efficacy and minimize toxicity, necessitating a robust and reliable quantitative method. This document outlines a detailed protocol for the quantitative analysis of Isavuconazole in human plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Isavuconazole-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Principle of the Method
This method utilizes protein precipitation for sample preparation, followed by chromatographic separation on a reverse-phase HPLC column and detection by a triple quadrupole mass spectrometer. Isavuconazole and its internal standard, this compound, are ionized by electrospray ionization (ESI) and detected in multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Isavuconazole, as established in various validation studies.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 12.8 mg/L | |
| 4 - 4000 ng/mL | ||
| Coefficient of Determination (r²) | > 0.999 | |
| ≥ 0.9801 | ||
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L | |
| 4 ng/mL | ||
| 20 ng/mL |
Table 2: Precision
| Parameter | Value (%) | Reference |
| Within-run Precision (Intra-assay) | 1.4 - 2.9 | |
| < 10 | ||
| Between-run Precision (Inter-assay) | 1.5 - 3.0 | |
| < 10 |
Table 3: Accuracy and Recovery
| Parameter | Value (%) | Reference |
| Recovery | 93.9 - 102.7 | |
| Accuracy (Intra-assay) | -2.35 | |
| Accuracy (Inter-assay) | 0.80 |
Experimental Protocols
Materials and Reagents
-
Isavuconazole reference standard
-
This compound internal standard
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid
-
Ammonium acetate
-
Drug-free human plasma/serum
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Isavuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the Isavuconazole reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Prepare the this compound internal standard stock solution in methanol.
-
Working Standard Solutions: Serially dilute the Isavuconazole stock solution with methanol or a mixture of methanol and water to prepare working standard solutions for calibration curves and quality controls.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 1 mg/mL in the protein precipitation solvent.
Sample Preparation: Protein Precipitation
The following workflow diagram illustrates the sample preparation procedure.
Caption: Protein precipitation workflow for Isavuconazole analysis.
Detailed Protocol:
-
To 20 µL of plasma or serum sample (calibrator, quality control, or unknown), add 100 µL of ice-cold methanol containing the internal standard (this compound, 1 mg/mL).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 24,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or vial.
-
Dilute the supernatant tenfold with 5% acetonitrile in water.
-
Inject 10 µL of the diluted supernatant onto the LC-MS/MS system.
Note: Some protocols may use acetonitrile for protein precipitation.
LC-MS/MS Method
The following diagram outlines the logical flow of the LC-MS/MS analysis.
Caption: LC-MS/MS analysis workflow for Isavuconazole.
Table 4: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., POROS R1 20, 2.1 x 30 mm) |
| Mobile Phase A | 5% Acetonitrile in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | Gradient elution |
| Injection Volume | 10 µL |
Note: Specific gradient conditions and column dimensions may vary and should be optimized for the specific instrument and application.
Table 5: Mass Spectrometric Conditions
| Parameter | Isavuconazole | This compound | Reference |
| Ionization Mode | ESI Positive | ESI Positive | |
| Precursor Ion (m/z) | 438.1 | 442.1 / 442.2 | |
| Product Ion (Quantifier, m/z) | 214.9 | 218.9 | |
| Product Ion (Qualifier, m/z) | 368.9 | 372.9 / 373.1 |
Data Analysis and Quantification
The concentration of Isavuconazole in the unknown samples is determined by constructing a calibration curve. The peak area ratio of Isavuconazole to this compound is plotted against the nominal concentration of the calibrators. A linear regression analysis is then applied to the calibration curve to determine the concentration of Isavuconazole in the unknown samples.
Stability
Isavuconazole in serum samples is stable for at least 3 days at room temperature. For longer-term storage, samples can be kept at -20°C for up to 53 days or -80°C for up to 66 days. It is important to avoid using serum collection tubes with separator gel, as this can lead to a significant decrease in Isavuconazole concentrations.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative analysis of Isavuconazole in human plasma and serum. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies, enabling clinicians and researchers to optimize Isavuconazole therapy and ensure patient safety.
Application Note & Protocol: Quantification of Isavuconazole in Human Plasma using Isavuconazole-d4 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent utilized for the treatment of invasive aspergillosis and mucormycosis. Therapeutic Drug Monitoring (TDM) of isavuconazole is crucial to ensure efficacy while minimizing potential toxicity. This document provides a detailed protocol for the quantitative analysis of isavuconazole in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Isavuconazole-d4 as an internal standard. This stable isotope-labeled internal standard provides high accuracy and precision by compensating for variability during sample preparation and analysis.
Principle of the Method
This method involves a simple protein precipitation step to extract isavuconazole and the this compound internal standard from plasma. The extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in the multiple-reaction monitoring (MRM) mode. The concentration of isavuconazole in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Materials and Reagents
-
Isavuconazole reference standard
-
This compound internal standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
Ultrapure water
-
Drug-free human plasma (with K3EDTA anticoagulant)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Experimental Protocols
Preparation of Stock and Working Solutions
-
Isavuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of isavuconazole reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the isavuconazole stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with ice-cold methanol.[1][2]
Sample Preparation
A protein precipitation method is employed for sample extraction.[3]
-
Label microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into the appropriately labeled tube.[4]
-
Add the internal standard (this compound). The specific volume and concentration may vary between laboratories. One method suggests adding the internal standard combined with the precipitation solvent.[4] Another approach involves adding 100 µL of ice-cold methanol containing the internal standard to 20 µL of serum.[1][2]
-
Add acetonitrile or methanol to precipitate plasma proteins. For a 50 µL plasma sample, acetonitrile is a commonly used precipitation solvent.[4]
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the samples at a high speed (e.g., 24,000 x g) for 5-10 minutes to pellet the precipitated proteins.[1][2][4]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. The supernatant may be further diluted if necessary.[1][2][4]
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Method optimization is recommended for individual instrument setups.
Liquid Chromatography:
| Parameter | Example Value |
| Column | Reverse-phase C18 column |
| Mobile Phase A | Water with formic acid and ammonium hydroxide (e.g., 1000:10:0.5 v/v/v)[4] |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of isavuconazole from matrix components |
| Flow Rate | Dependent on column dimensions |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Example Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Isavuconazole: m/z 438.1 → 224.1[4]this compound: m/z 442.1 → 224.1[4] |
Data Presentation
The performance of the method should be validated according to established guidelines. The following tables summarize typical quantitative data from published methods.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.2 to 12.8 mg/L | [1][2] |
| 5 to 1,250 ng/mL | [4] | |
| Coefficient of Determination (r²) | > 0.999 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [4] |
Table 2: Precision and Accuracy
| Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Recovery) | Reference |
| Low QC | 1.4 - 2.9 | 1.5 - 3.0 | 93.9 - 102.7 | [1][2] |
| Medium QC | 1.4 - 2.9 | 1.5 - 3.0 | 93.9 - 102.7 | [1][2] |
| High QC | 1.4 - 2.9 | 1.5 - 3.0 | 93.9 - 102.7 | [1][2] |
Visualizations
Caption: Workflow for Isavuconazole Quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of isavuconazole in human plasma. The simple sample preparation and high analytical performance make it well-suited for therapeutic drug monitoring and pharmacokinetic studies, aiding clinicians in optimizing antifungal therapy for patients with invasive fungal infections.
References
- 1. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - Journal of Laboratory Physicians [jlabphy.org]
- 3. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 4. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isavuconazole-d4 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of Isavuconazole-d4 solutions for research and development applications. This compound is the deuterated form of Isavuconazole, a broad-spectrum triazole antifungal agent. It is commonly used as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS | [1][2][3] |
| Molecular Weight | 441.5 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Purity | ≥95-99% | [1][2] |
| Isotopic Enrichment | >95% | [2] |
Solubility Data
This compound exhibits varying solubility in different solvents. The table below provides solubility data to guide solvent selection for stock solution preparation. For aqueous applications, a two-step dissolution process is recommended due to the compound's sparse solubility in aqueous buffers.[5]
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 70 mg/mL (160.01 mM) | [6] |
| Dimethylformamide (DMF) | ~25 mg/mL | [5] |
| Ethanol | ~5 mg/mL | [5] |
| Acetonitrile | Soluble | [1] |
| Aqueous Buffers | Sparingly soluble | [5] |
| 1:4 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [5] |
Experimental Protocols
Preparation of a Stock Solution in an Organic Solvent
This protocol outlines the steps for preparing a concentrated stock solution of this compound in an organic solvent like DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Solvent Addition: Transfer the weighed solid to a volumetric flask. Add a portion of the DMSO, ensuring the volume is less than the final desired volume.
-
Dissolution: Purge the headspace of the flask with an inert gas.[5] Cap the flask and facilitate dissolution by vortexing or sonicating the mixture.[6]
-
Final Volume: Once the solid is completely dissolved, add DMSO to reach the final target volume. Mix thoroughly to ensure a homogenous solution.
Preparation of a Working Solution in an Aqueous Buffer
This protocol describes the preparation of a diluted working solution in an aqueous buffer, which is common for cell-based assays or other biological experiments.
Materials:
-
This compound stock solution in DMF
-
Phosphate-buffered saline (PBS) or other aqueous buffer of choice
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMF as described in Protocol 3.1.
-
Dilution: In a separate tube, add the desired volume of the aqueous buffer.
-
Addition of Stock: While vortexing the aqueous buffer, slowly add the required volume of the this compound/DMF stock solution to achieve the final desired concentration.
-
Final Concentration: The final concentration of this compound in a 1:4 solution of DMF:PBS (pH 7.2) can reach approximately 0.25 mg/mL.[5]
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Organic Stock Solution (e.g., in DMSO) | -20°C or -80°C | 1 month at -20°C, 6 months to over a year at -80°C | [6][7] |
| Aqueous Working Solution | 2-8°C | Not recommended for more than one day | [5] |
Recommendations:
-
For long-term storage of stock solutions, it is advisable to prepare aliquots to minimize freeze-thaw cycles.[7]
-
Aqueous solutions should be prepared fresh before use whenever possible.[5][6]
Visualized Workflow and Logic
The following diagrams illustrate the key workflows for solution preparation.
Caption: Workflow for preparing an organic stock solution of this compound.
Caption: Workflow for preparing an aqueous working solution from a stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sussex-research.com [sussex-research.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C22H17F2N5OS | CID 71749534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Isavuconazole | Antifungal | P450 | Antibiotic | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of Isavuconazole-d4 in Fungal Infection Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Isavuconazole, a broad-spectrum second-generation triazole antifungal agent, is a critical therapeutic option for the treatment of invasive fungal infections, including aspergillosis and mucormycosis.[1][2][3][4] To ensure its safe and effective use, precise quantification of isavuconazole in biological matrices is paramount. Isavuconazole-d4, a deuterated analog of isavuconazole, serves as an essential tool in this endeavor, primarily utilized as an internal standard in analytical methodologies for accurate drug quantification.[1][5] This document provides detailed application notes and protocols for the use of this compound in fungal infection research, with a focus on therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.
Overview of Isavuconazole and the Role of this compound
Isavuconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][6] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane.[6]
Given the variability in patient response and the potential for drug-drug interactions, TDM of isavuconazole is increasingly recommended to optimize therapeutic outcomes.[7][8][9][10][11] this compound is the preferred internal standard for quantification of isavuconazole in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][12][13] The use of a stable isotope-labeled internal standard like this compound minimizes analytical variability arising from sample preparation and instrument response, thereby enhancing the accuracy and reliability of the results.[5]
Analytical Methodologies: Quantification of Isavuconazole using this compound
The quantification of isavuconazole in biological matrices such as plasma and serum is predominantly achieved using LC-MS/MS. The following sections detail a general protocol for this application.
Experimental Protocol: LC-MS/MS Quantification of Isavuconazole
This protocol outlines a typical workflow for the quantification of isavuconazole in human plasma using this compound as an internal standard.
2.1.1. Materials and Reagents
-
Isavuconazole reference standard
-
Human plasma (drug-free)
-
Acetonitrile (LC-MS grade)[5]
-
Methanol (LC-MS grade)[14]
-
Formic acid (LC-MS grade)[5]
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
2.1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
In a microcentrifuge tube, pipette 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 25 µL of the internal standard working solution (this compound in methanol).[9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 10 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[15]
2.1.3. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., Waters XTerra RP18, 150 mm × 4.6 mm, 3.5 µm)[16] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
2.1.4. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Isavuconazole Transition | m/z 438.1 → 225.1 |
| This compound Transition | m/z 442.1 → 229.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Method Validation Parameters
A summary of typical validation parameters for LC-MS/MS methods for isavuconazole quantification is presented in the table below.
| Parameter | Typical Range/Value |
| Linearity Range | 4–4000 ng/mL[5], 0.2–12.8 mg/L[17] |
| Correlation Coefficient (r²) | ≥ 0.99[17][18] |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL[5], 0.025 µg/mL[16] |
| Within-run Precision (%CV) | 1.4% to 2.9%[17] |
| Between-run Precision (%CV) | 1.5% to 3.0%[17] |
| Accuracy/Recovery | 93.9% to 102.7%[17] |
Application in Pharmacokinetic Studies
This compound is instrumental in defining the pharmacokinetic profile of isavuconazole in various patient populations.[12][19] These studies are crucial for optimizing dosing regimens.
Key Pharmacokinetic Parameters of Isavuconazole
The following table summarizes key pharmacokinetic parameters of isavuconazole obtained from studies utilizing this compound for bioanalysis.
| Parameter | Population | Value |
| Time to Peak Concentration (Tmax) | Healthy Chinese Subjects (Fasting) | 2.5 hours[5] |
| Healthy Chinese Subjects (Postprandial) | 5.0 hours[5] | |
| Maximum Plasma Concentration (Cmax) | Healthy Volunteers (Single Dose) | 3.3 ± 0.65 mg/L[12] |
| Healthy Volunteers (Steady State) | 6.57 ± 1.68 mg/L[12] | |
| Healthy Chinese Subjects (Fasting) | 1929.68 ng/mL[5] | |
| Healthy Chinese Subjects (Postprandial) | 1300.17 ng/mL[5] | |
| Area Under the Curve (AUC₀₋₂₄) | Healthy Volunteers (Steady State) | 106 ± 32.1 mg·h/L[12] |
| Half-life (t½) | Healthy Volunteers | 56–104 hours[19] |
| Bioavailability | Oral Administration | 98%[20] |
Visualizing Workflows and Pathways
To further elucidate the application of this compound and the mechanism of action of isavuconazole, the following diagrams are provided.
Figure 1. Experimental workflow for the quantification of isavuconazole.
Figure 2. Mechanism of action of isavuconazole.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of isavuconazole in biological matrices, which is fundamental for therapeutic drug monitoring and pharmacokinetic research. The detailed protocols and data presented herein provide a comprehensive resource for researchers, scientists, and drug development professionals working to optimize the clinical use of isavuconazole in the management of invasive fungal infections. The consistent application of robust analytical methods employing this compound will continue to enhance our understanding of this important antifungal agent and contribute to improved patient outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of isavuconazole in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ijtinnovation.com [ijtinnovation.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Drug Monitoring of Isavuconazole: Serum Concentration Variability and Success Rates for Reaching Target in Comparison with Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic drug monitoring of isavuconazole: Trends and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Pharmacokinetics of isavuconazole at different target sites in healthy volunteers after single and multiple intravenous infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jetir.org [jetir.org]
- 15. Pharmacokinetics and Concentration-Dependent Efficacy of Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. dovepress.com [dovepress.com]
- 20. Pharmacokinetics [cresemba.com]
Application Notes and Protocols for the Quantification of Isavuconazole and Isavuconazole-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Isavuconazole and its deuterated internal standard, Isavuconazole-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and implementation of robust bioanalytical methods for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2][3][4] Therapeutic drug monitoring of Isavuconazole is crucial to ensure efficacy while minimizing potential toxicity.[5] LC-MS/MS is the preferred method for the quantification of Isavuconazole in biological matrices due to its high sensitivity, specificity, and throughput.[6] This document outlines the key parameters and procedures for the successful implementation of an LC-MS/MS assay for Isavuconazole.
Quantitative Mass Spectrometry Parameters
The following tables summarize the essential mass spectrometry settings for the detection of Isavuconazole and its internal standard, this compound. These parameters can be adapted for various triple quadrupole mass spectrometers.
Table 1: Mass Transitions (MRM) for Isavuconazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Isavuconazole | 438.1 | 214.9 | Quantifier |
| 438.1 | 368.9 | Qualifier | |
| 438.1 | 224.1 | Quantifier[7] | |
| This compound | 442.1 | 218.9 | Quantifier |
| 442.1 | 372.9 | Qualifier | |
| 442.1 | 224.1 | Quantifier[7] |
Table 2: Summary of Published LC-MS/MS Method Performance
| Parameter | Reported Value(s) |
| Linearity Range | 0.2 to 12.8 mg/L[6][8] |
| 5 to 1250 ng/mL[7] | |
| 25 to 2500 ng/mL[2] | |
| 4 to 4000 ng/mL[9] | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[7] |
| 25 ng/mL[2] | |
| 4 ng/mL[9] | |
| 0.2 mg/L[10] | |
| Within-run Precision | 1.4 to 2.9%[6] |
| Between-run Precision | 1.5 to 3.0%[6] |
| Recovery | 93.9 to 102.7%[6] |
Experimental Protocols
The following protocols provide a detailed methodology for sample preparation, liquid chromatography, and mass spectrometry analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Isavuconazole from plasma or serum samples.[1][7]
Materials:
-
Patient serum or plasma samples
-
This compound internal standard (IS) solution (e.g., 1 mg/mL in methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 20-50 µL of serum or plasma sample, calibrators, or quality controls into a microcentrifuge tube.[6][7]
-
Add a sufficient volume of ice-cold methanol or acetonitrile containing the internal standard (this compound). A common ratio is 1:5 (sample to precipitation solvent).[6][7] For example, add 100 µL of the IS-containing methanol to a 20 µL sample.[6]
-
Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 24,000 x g) for 5-10 minutes to pellet the precipitated proteins.[6][7]
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[7]
-
The supernatant may be further diluted with a suitable buffer (e.g., 5% acetonitrile in water with 0.1% formic acid) before injection to ensure compatibility with the mobile phase.[6]
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Columns:
-
A reversed-phase C18 or Phenyl-Hexyl column is recommended. Examples include:
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
Gradient Elution: A typical gradient starts with a low percentage of organic mobile phase (B), ramps up to a high percentage to elute the analyte, and then returns to the initial conditions to re-equilibrate the column. The specific gradient profile will depend on the column and instrumentation used.
Mass Spectrometry (MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ion Source Parameters (Positive Ion Mode): While specific optimal values will vary between instruments, typical starting parameters are:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Nebulizer Gas (Nitrogen): Flow rates should be optimized according to the manufacturer's recommendations.
-
Collision Gas (Argon): Pressure should be set according to the manufacturer's guidelines for optimal fragmentation.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for Isavuconazole analysis and the mechanism of action of Isavuconazole.
Caption: Experimental workflow for the quantification of Isavuconazole.
Caption: Mechanism of action of Isavuconazole.
References
- 1. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 2. Determination of isavuconazole in rat plasma by UPLC-MS/MS: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. ijtinnovation.com [ijtinnovation.com]
- 5. Quantification of Serum Voriconazole, Isavuconazole, and Posaconazole by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Therapeutic Drug Monitoring of Isavuconazole: Serum Concentration Variability and Success Rates for Reaching Target in Comparison with Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isavuconazole-d4 in Tissue Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Isavuconazole-d4 as an internal standard in tissue distribution studies of isavuconazole. The protocols outlined below are based on established methodologies for pharmacokinetic analysis and bioanalytical techniques.
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2] Understanding the distribution of isavuconazole into various tissues is crucial for predicting its efficacy and potential toxicity. Tissue distribution studies are a key component of preclinical pharmacokinetic evaluations. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of the analyte in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound compensates for variability during sample preparation and analysis, ensuring data reliability.
Isavuconazole works by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This disruption of the cell membrane's integrity leads to fungal cell death.[3]
Data Presentation: Tissue Distribution of Isavuconazole in Rats
The following tables summarize the quantitative data from a tissue distribution study in rats following a single oral administration of radiolabeled isavuconazonium sulfate (the prodrug of isavuconazole). The data is presented as the maximum concentration (Cmax) and the time to reach Cmax (Tmax).
Table 1: Maximum Concentration (Cmax) of Isavuconazole in Various Tissues of Rats After a Single Oral Dose
| Tissue/Fluid | Cmax (µg equivalent/g) | Tmax (hours) |
| Bile | 66.6 | 2 |
| Liver | 24.7 | 1 |
| Adrenal Gland | 10.6 | 2 |
| Adrenal Cortex | 11.0 | 2 |
| Brown Fat | 3.76 | 2 |
| Kidneys | High levels | up to 8 |
| Uveal Tract | High levels | up to 8 |
| Bone | 0.070 | - |
| Eye Lens | 0.077 | 8 |
| Eye | 0.312 | - |
| Seminal Vesicles | 0.341 | - |
| Olfactory Bulb | 0.591 | - |
| Blood | 0.603 | - |
Data extracted from a study using radiolabeled isavuconazonium sulfate in rats.[1]
Experimental Protocols
Animal Dosing and Sample Collection
This protocol describes a typical procedure for a tissue distribution study in rodents.
Materials:
-
Isavuconazonium sulfate (prodrug)
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Cryovials for tissue storage
-
Apparatus for blood collection (e.g., cardiac puncture)
-
Centrifuge
Procedure:
-
Acclimatize animals to laboratory conditions for at least one week prior to the study.
-
Fast animals overnight before dosing, with free access to water.
-
Prepare the dosing solution of isavuconazonium sulfate in the selected vehicle.
-
Administer a single oral dose of isavuconazonium sulfate to each rat via oral gavage. A typical dose for a rat study might be 25 mg/kg.[4]
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, and 72 hours) post-dose, anesthetize a subset of animals.
-
Collect blood samples via cardiac puncture into heparinized tubes. Centrifuge the blood to separate plasma and store the plasma at -80°C until analysis.
-
Perform a thorough necropsy and collect various tissues of interest (e.g., liver, kidney, lung, brain, spleen, heart, muscle, fat).
-
Rinse the tissues with cold saline to remove excess blood, blot dry, weigh, and immediately freeze them in cryovials at -80°C until homogenization.
Tissue Homogenization and Sample Preparation for LC-MS/MS Analysis
This protocol details the preparation of tissue samples for the quantification of isavuconazole using this compound as an internal standard.
Materials:
-
Frozen tissue samples
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Tissue homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
This compound internal standard solution (in methanol)
-
Ice-cold methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw the frozen tissue samples on ice.
-
To a pre-weighed amount of tissue, add a specific volume of homogenization buffer (e.g., a 1:3 or 1:4 tissue weight to buffer volume ratio).
-
Homogenize the tissue until a uniform consistency is achieved. Keep the samples on ice throughout the process to prevent degradation.
-
In a clean microcentrifuge tube, aliquot a known volume of the tissue homogenate (e.g., 100 µL).
-
Add a fixed amount of the this compound internal standard solution to each sample.
-
Precipitate the proteins by adding a volume of ice-cold methanol (e.g., 3 volumes of methanol to 1 volume of homogenate). A common procedure involves adding 100 µL of ice-cold methanol containing the internal standard to 20 µL of the sample.[6]
-
Vortex the samples vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of isavuconazole. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole instrument)
-
C18 analytical column
LC Parameters (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate isavuconazole from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isavuconazole: m/z 438.1 → 214.9 (Quantifier) and 438.1 → 368.9 (Qualifier)
-
This compound: m/z 442.1 → 218.9 (Quantifier) and 442.1 → 372.9 (Qualifier)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
Quantification:
-
A calibration curve is constructed by analyzing standards of known isavuconazole concentrations with a fixed concentration of this compound.
-
The concentration of isavuconazole in the tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Mandatory Visualizations
Caption: Mechanism of action of Isavuconazole.
Caption: Workflow for Isavuconazole tissue distribution study.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Advancing Predictions of Tissue and Intracellular Drug Concentrations Using In Vitro, Imaging and PBPK Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. admescope.com [admescope.com]
- 4. Tissue Distribution and Elimination of Isavuconazole following Single and Repeat Oral-Dose Administration of Isavuconazonium Sulfate to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isavuconazole-d4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Isavuconazole-d4 in cell-based assays. The primary application of this compound is as an internal standard for the accurate quantification of Isavuconazole in biological matrices using mass spectrometry. This document outlines the mechanism of action of Isavuconazole, protocols for its use in antifungal susceptibility and cytotoxicity assays, and a detailed method for its quantification using this compound.
Introduction to Isavuconazole
Isavuconazole is a broad-spectrum, second-generation triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis.[1][2][3] It is administered as a water-soluble prodrug, isavuconazonium sulfate, which is rapidly hydrolyzed in the blood to the active moiety, isavuconazole.[4] Like other triazoles, its mechanism of action involves the disruption of the fungal cell membrane.[5][6]
This compound is a deuterated, stable isotope-labeled version of Isavuconazole. Due to its identical chemical properties to the unlabeled drug but different mass, it is an ideal internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate and precise quantification of isavuconazole in complex samples like cell lysates or plasma.[7]
Mechanism of Action
Isavuconazole targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51 or Erg11p), which is a crucial enzyme in the biosynthesis of ergosterol.[4][6][8] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity, fluidity, and function.
The inhibition of lanosterol 14-alpha-demethylase by isavuconazole leads to two primary effects:
-
Depletion of Ergosterol : The fungal cell membrane becomes depleted of ergosterol, compromising its structural integrity.[8]
-
Accumulation of Toxic Sterol Precursors : The blockade of the pathway causes an accumulation of toxic methylated sterol precursors, such as 14-α-methylated lanosterol, which further disrupts membrane function and leads to fungal cell death.[6][8]
The specific structure of isavuconazole, including a unique side arm, allows for a high affinity for the fungal CYP51 protein, contributing to its broad spectrum of activity.[5][8]
Caption: Mechanism of action of Isavuconazole in the fungal cell.
Quantitative Data
The following tables summarize the in vitro activity of Isavuconazole against various fungal species. This data is typically generated using assays where this compound would be useful for verifying drug concentration.
Table 1: Minimum Inhibitory Concentration (MIC) of Isavuconazole against Yeast Species
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|
| Candida spp. | <2 | - | [2] |
| Cryptococcus spp. | ≤0.5 | - | [2] |
| Rhodotorula spp. | 0.03 - 0.125 | - | [2] |
| Trichospora spp. | 0.002 - 0.5 | - |[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Isavuconazole against Molds and Dimorphic Fungi
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|
| Aspergillus spp. | - | 1 | [6] |
| Aspergillus terreus | - | - | [6] |
| Histoplasma spp. | 0.125 - 2 | - |[2] |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to determine the Minimum Inhibitory Concentration (MIC) of Isavuconazole.
Materials:
-
Isavuconazole (active compound)
-
Fungal isolate
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Isavuconazole Stock Solution: Dissolve Isavuconazole in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the Isavuconazole stock solution in RPMI 1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Prepare Fungal Inoculum: Culture the fungal isolate on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[9]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds), depending on the organism.[9]
-
Determine MIC: The MIC is the lowest concentration of Isavuconazole that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control. Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm).
Role of this compound: To confirm the stability and accurate concentration of Isavuconazole in the assay medium over the incubation period, samples can be taken from the wells at different time points. This compound is added as an internal standard before analysis by LC-MS/MS.
Caption: Workflow for antifungal susceptibility testing.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT/XTT)
This protocol assesses the potential toxicity of Isavuconazole against a mammalian cell line (e.g., Vero, HepG2).
Materials:
-
Isavuconazole
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or SDS)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[10]
-
Drug Treatment: Prepare serial dilutions of Isavuconazole in complete cell culture medium. Remove the old medium from the cells and add the Isavuconazole dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells with the drug for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration to determine the 50% inhibitory concentration (IC50).
Protocol 3: Quantification of Intracellular Isavuconazole using LC-MS/MS
This protocol details the core application of this compound to measure the amount of Isavuconazole taken up by fungal or mammalian cells.
Materials:
-
Isavuconazole
-
This compound (as internal standard)
-
Cell culture (fungal or mammalian)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Culture and treat cells with a known concentration of Isavuconazole for a desired time period.
-
Cell Harvesting:
-
Remove the drug-containing medium.
-
Wash the cells thoroughly with ice-cold PBS to remove any extracellular drug.
-
Harvest the cells by scraping or trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Count the cells to normalize the drug concentration per cell number.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a known volume of lysis buffer.
-
Spike the lysate with a known concentration of this compound to serve as the internal standard.
-
Add cold acetonitrile (typically 3 volumes) to precipitate proteins and extract the drug.[7]
-
Vortex and centrifuge at high speed to pellet the protein and cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing Isavuconazole and this compound.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate Isavuconazole and this compound from other matrix components using a suitable chromatography column (e.g., C18).
-
Detect and quantify the parent and fragment ions for both Isavuconazole and this compound using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area ratio of Isavuconazole to this compound.
-
Determine the concentration of Isavuconazole in the sample by comparing this ratio to a standard curve prepared with known concentrations of Isavuconazole and a fixed concentration of this compound.
-
Normalize the final concentration to the number of cells to report the amount of intracellular drug.
-
Caption: Workflow for quantifying intracellular Isavuconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical research advances of isavuconazole in the treatment of invasive fungal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Analysis of Isavuconazole-d4 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis. With the increasing use of pharmaceutical compounds, there is a growing concern about their potential environmental fate and impact. The development of robust analytical methods for the detection of these compounds in environmental matrices is crucial for monitoring their presence and persistence. Isavuconazole-d4, a deuterated stable isotope of isavuconazole, serves as an ideal internal standard for quantification by mass spectrometry, ensuring accuracy and precision in analytical measurements.[1][2]
This application note provides a detailed protocol for the determination of isavuconazole in environmental water and soil samples using this compound as an internal standard. The methodology is based on established analytical principles for the extraction and quantification of azole antifungals from environmental matrices, employing solid-phase extraction (SPE) for water samples and ultrasonic-assisted extraction (USE) for soil samples, followed by analysis with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Experimental Protocols
Water Sample Analysis
a. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of azole antifungals from aqueous matrices.
-
Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Store samples at 4°C and analyze within 48 hours. If longer storage is needed, acidify to pH 2-3 with sulfuric acid and store at 4°C for up to 28 days.
-
Fortification with Internal Standard: To a 500 mL water sample, add a known concentration of this compound (e.g., 100 ng/L).
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL). Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elution: Elute the analytes from the cartridge with 2 x 4 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for UHPLC-MS/MS analysis.
b. UHPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start at a lower percentage of organic phase, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) will be used for quantification.
Soil and Sediment Sample Analysis
a. Sample Preparation: Ultrasonic-Assisted Extraction (USE) and SPE Cleanup
This protocol is based on methods for the extraction of triazole fungicides from solid environmental matrices.
-
Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.
-
Fortification with Internal Standard: To 10 g of the homogenized sample in a centrifuge tube, add a known concentration of this compound (e.g., 10 ng/g).
-
Extraction:
-
Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 20 mL of the extraction solvent.
-
Combine the supernatants.
-
-
SPE Cleanup:
-
Dilute the combined supernatant with deionized water to reduce the organic solvent concentration to <10%.
-
Proceed with the SPE cleanup as described in the water sample analysis protocol (Section 1.a), starting from the "Sample Loading" step.
-
-
Concentration and Reconstitution: Follow the same procedure as for water samples.
b. UHPLC-MS/MS Analysis
The instrumental analysis conditions are the same as described for water samples (Section 1.b).
Data Presentation
Table 1: Proposed UHPLC-MS/MS Parameters for Isavuconazole and this compound
| Parameter | Isavuconazole | This compound (Internal Standard) |
| Precursor Ion (m/z) | 438.1 | 442.1 |
| Product Ion 1 (m/z) - Quantifier | 214.9 | 218.9 |
| Product Ion 2 (m/z) - Qualifier | 368.9 | 372.9 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | To be optimized | To be optimized |
Note: The specific m/z transitions and collision energies should be optimized for the specific instrument used. The provided values are based on published data for clinical analysis.[3]
Table 2: Hypothetical Method Validation Data for Isavuconazole in Environmental Samples
| Matrix | Linearity Range | R² | LOD | LOQ | Recovery (%) | RSD (%) |
| Surface Water | 1 - 500 ng/L | >0.995 | 0.3 ng/L | 1 ng/L | 85 - 105 | < 10 |
| Wastewater Effluent | 5 - 1000 ng/L | >0.995 | 1.5 ng/L | 5 ng/L | 80 - 110 | < 15 |
| Soil | 0.5 - 250 ng/g | >0.995 | 0.15 ng/g | 0.5 ng/g | 75 - 115 | < 15 |
| Sediment | 0.5 - 250 ng/g | >0.995 | 0.2 ng/g | 0.5 ng/g | 70 - 120 | < 20 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. These values are illustrative and based on typical performance for analytical methods of similar compounds in these matrices.
Visualizations
Caption: Workflow for the analysis of isavuconazole in water samples.
Caption: Workflow for the analysis of isavuconazole in soil and sediment.
Conclusion
The described methodologies provide a robust framework for the quantification of isavuconazole in environmental water and soil samples. The use of this compound as an internal standard is critical for achieving accurate and precise results by compensating for matrix effects and variations in sample preparation and instrument response. These protocols can be adapted and validated by environmental monitoring laboratories and researchers to assess the environmental occurrence of this important antifungal agent.
References
Troubleshooting & Optimization
Isavuconazole-d4 Chromatography Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting issues with Isavuconazole-d4 during chromatographic analysis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak distortion for this compound.
Q1: Why am I observing a split, shouldered, or distorted peak for this compound in my chromatogram?
Peak splitting for a deuterated internal standard like this compound is almost always caused by the same chromatographic issues that affect the parent compound, Isavuconazole. The issue is rarely with the isotopic purity of the standard itself. The most common causes are related to interactions between the analyte, the mobile phase, and the stationary phase, or issues with the HPLC/UHPLC system hardware.
Potential causes can be broadly categorized as:
-
Column-Related Issues: Physical problems with the column, such as contamination, voids, or a blocked frit, are a primary cause of peak distortion.[1][2][3]
-
Method-Related Issues: Sub-optimal analytical method parameters, particularly the composition of the injection solvent or mobile phase, can lead to poor peak shape.[1][4]
-
System-Related Issues: Problems with the chromatography hardware, such as dead volume in tubing connections, can cause peak splitting for all analytes.[2][5]
-
Analyte-Specific Issues: High sample concentration leading to column overload can cause characteristic peak fronting or splitting.[4][6]
To diagnose the issue, follow the logical workflow outlined below.
Visual Troubleshooting Workflow
The following diagram illustrates a step-by-step process for identifying the root cause of this compound peak splitting.
Caption: A troubleshooting flowchart for diagnosing peak splitting.
Data Summary Tables
For efficient problem-solving, refer to the tables below, which summarize common causes and provide a validated starting point for method development.
Table 1: Summary of Potential Causes and Solutions for Peak Splitting
| Potential Cause | Primary Solution(s) | Notes |
| Column Contamination | Perform a column wash/regeneration procedure. Use a guard column. | Contaminants can create active sites or block the stationary phase, leading to distorted flow paths.[2][3] |
| Injection Solvent Mismatch | Re-dissolve the sample in the initial mobile phase or a weaker solvent. | Injecting in a solvent much stronger than the mobile phase (e.g., 100% ACN) causes the sample band to spread incorrectly on the column.[1] |
| Column Void/Channeling | Replace the column. | A physical gap at the column inlet creates two different flow paths for the analyte, resulting in a split peak.[2] |
| Insufficient Mobile Phase Buffering | Ensure mobile phase pH is at least 1.5-2 units away from the analyte's pKa. Increase buffer concentration to 10-20 mM. | If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and non-ionized forms can exist and separate slightly.[4] |
| Sample Overload | Reduce the injection concentration/volume. | Exceeding the column's loading capacity leads to non-linear adsorption and results in fronting or split peaks.[4] |
| Blocked Column Frit | Back-flush the column at low pressure or replace the frit/column. | A partially blocked frit creates an uneven flow distribution onto the column bed. |
| System Dead Volume | Check all fittings and tubing between the injector and detector. Ensure correct ferrule depth and no gaps. | Extra-column volume allows the sample band to spread before reaching the detector, which can distort peaks.[2][5] |
Table 2: Typical HPLC Starting Conditions for Isavuconazole Analysis
The following parameters, compiled from validated methods, provide a robust starting point for your analysis.[7][8][9]
| Parameter | Recommended Condition |
| Column | C18 (e.g., Waters XTerra RP18, 150 mm x 4.6 mm, 3.5 µm)[8] |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Composition | Isocratic mixture of Buffer:Acetonitrile (e.g., 45:55, v/v)[8] |
| pH | Adjusted to 8.0[8] |
| Flow Rate | 1.0 - 1.2 mL/min[8][9] |
| Detection (UV) | 251-285 nm[8][9] |
| Injection Volume | 10 - 20 µL |
| Diluent | Initial mobile phase composition or Water:Methanol (20:80 v/v)[10] |
Experimental Protocols
Follow these detailed protocols to perform key troubleshooting experiments.
Protocol 1: Systematic Mobile Phase Evaluation
This protocol helps determine if mobile phase pH or buffer strength is the cause of peak splitting.
-
Prepare Buffers: Prepare three separate 10 mM ammonium acetate mobile phase A solutions. Adjust the pH of each to 6.0, 7.0, and 8.0, respectively, using acetic acid or ammonium hydroxide.
-
Prepare Mobile Phases: For each pH, create an isocratic mobile phase by mixing it with acetonitrile in a 45:55 (v/v) ratio. Filter and degas all mobile phases.
-
Equilibrate System: Install the column and equilibrate the system with the pH 6.0 mobile phase for at least 20 column volumes.
-
Inject Standard: Inject your this compound standard and observe the peak shape.
-
Repeat for Other pHs: Repeat steps 3 and 4 for the pH 7.0 and pH 8.0 mobile phases, ensuring the column is thoroughly equilibrated with each new mobile phase before injection.
-
Analyze Results: Compare the chromatograms. A significant improvement in peak shape at a specific pH indicates that pH was the primary issue. If peak shape is poor across all pH values, the problem likely lies elsewhere.
Protocol 2: C18 Column Wash and Regeneration
This protocol is for cleaning a reversed-phase column that may be contaminated with sample matrix or strongly retained compounds.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Flush with Water: Flush the column with HPLC-grade water at 1 mL/min for 30 minutes to remove buffers.
-
Organic Flush (Acetonitrile): Flush with 100% Acetonitrile at 1 mL/min for 30 minutes.
-
Stronger Organic Flush (Isopropanol): Flush with 100% Isopropanol at 1 mL/min for 30 minutes to remove strongly bound non-polar contaminants.
-
Return to Acetonitrile: Flush again with 100% Acetonitrile for 15 minutes.
-
Re-equilibrate: Reconnect the column to the detector. Equilibrate the column with your initial mobile phase composition until a stable baseline is achieved (at least 20 column volumes).
-
Test Performance: Inject the this compound standard to evaluate if peak shape has been restored.
Frequently Asked Questions (FAQs)
Q2: Does the peak splitting affect all analytes in my run or just this compound?
If all peaks in the chromatogram are split or distorted, the problem is likely system-wide.[5] Focus on checking for dead volume in fittings, a partially blocked guard column or inline filter, or a void at the head of the analytical column.[2][5] If only the Isavuconazole and this compound peaks are affected, the issue is analyte-specific, pointing towards a chemical interaction or a method parameter issue like injection solvent or mobile phase pH.
Q3: My injection solvent is 100% acetonitrile. Could this be the problem?
Yes, this is a very common cause of peak distortion for early-eluting peaks in reversed-phase chromatography.[1] A strong, 100% organic solvent does not mix well with a weaker, highly aqueous mobile phase at the column head. This causes the analyte band to spread unevenly before chromatography begins. Always try to dissolve your sample in a solvent that is as close as possible to, or weaker than, your initial mobile phase.
Q4: What is the pKa of Isavuconazole and why is it important?
Isavuconazole has a predicted pKa of approximately 11.4.[11][12] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. For robust chromatography and consistent peak shape, the mobile phase pH should be set at least 1.5-2 pH units away from the analyte's pKa. This ensures the analyte exists in a single, stable ionic state during separation, preventing on-column conversion between forms that can cause peak splitting.
Caption: Key chemical properties of Isavuconazole.
Q5: Could the issue be the this compound internal standard itself?
While possible, it is highly unlikely that a deuterated standard from a reputable manufacturer has impurities that would cause a split peak. The isotopic labeling process does not typically create chromatographic isomers. Before suspecting the standard, it is critical to exhaust all other troubleshooting steps related to the column, method, and system. If all else fails, analyzing a fresh lot or a standard from a different vendor can be a final confirmatory step.
Q6: Should I use a guard column?
Yes, using a guard column is strongly recommended, especially when analyzing complex matrices like plasma or serum. A guard column is a short, disposable column installed before the main analytical column. It traps particulates and strongly retained contaminants, protecting the more expensive analytical column from contamination and physical damage (like frit blockage), both of which are common causes of peak shape deterioration.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. bio-works.com [bio-works.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. support.waters.com [support.waters.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. jetir.org [jetir.org]
- 11. Isavuconazole | 241479-67-4 [chemicalbook.com]
- 12. chembk.com [chembk.com]
Matrix effects in Isavuconazole quantification with Isavuconazole-d4
Welcome to the technical support center for the quantification of isavuconazole using isavuconazole-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: What are matrix effects and how can they affect my isavuconazole quantification?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] In the context of isavuconazole quantification, components in biological samples like plasma or serum (e.g., phospholipids, proteins, salts) can either suppress or enhance the ionization of isavuconazole and its internal standard, this compound, in the mass spectrometer's ion source.[2][3] This can lead to inaccurate and imprecise results, affecting the linearity and sensitivity of the assay.[2][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][4]
Q2: My isavuconazole peak area is significantly lower in plasma samples compared to the neat standard solution, even with the use of this compound. What could be the cause?
A: This phenomenon is likely due to ion suppression, a common form of matrix effect.[3][5] While a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression can still impact the overall signal intensity for both.[6] Potential causes for significant ion suppression include:
-
Inadequate Sample Preparation: The sample cleanup procedure may not be effectively removing interfering matrix components like phospholipids.[3]
-
Poor Chromatographic Separation: Co-elution of isavuconazole and its internal standard with highly suppressing matrix components.
-
High Concentration of Matrix Components: The sheer abundance of certain molecules in the biological matrix can overwhelm the ionization process.
Troubleshooting Steps:
-
Optimize Sample Preparation: Consider more rigorous extraction techniques like solid-phase extraction (SPE) instead of a simple protein precipitation to achieve a cleaner sample extract.[7]
-
Improve Chromatographic Resolution: Adjust the gradient, mobile phase composition, or even the analytical column to better separate isavuconazole from the ion-suppressing regions of the chromatogram.[8][9]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Q3: I am observing inconsistent peak area ratios between isavuconazole and this compound across different patient samples. What could be the reason?
A: Inconsistent peak area ratios suggest that the matrix effect is variable between different sample lots. This can happen if the internal standard does not perfectly track the analyte's ionization behavior in every unique sample matrix.[2] While this compound is an ideal internal standard, subtle differences in physicochemical properties or the specific nature of interferences in each sample can lead to differential matrix effects.
Troubleshooting Steps:
-
Evaluate Matrix Effect in Multiple Lots: It is crucial to assess the matrix effect in at least six different lots of the biological matrix during method validation to understand its variability.
-
Post-Extraction Addition Experiment: To quantify the matrix effect, compare the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution.[10]
-
Post-Column Infusion: This qualitative technique can help identify regions of ion suppression or enhancement in the chromatogram.[1] A constant infusion of isavuconazole into the MS detector while injecting a blank matrix extract will show dips or rises in the baseline where matrix components elute and affect ionization.[1]
Q4: My calibration curve for isavuconazole is non-linear, especially at higher concentrations. Could this be related to matrix effects?
A: Yes, non-linearity in the calibration curve can be a consequence of matrix effects, particularly at higher concentrations.[10] Other contributing factors could include detector saturation or the formation of adducts.[10]
Troubleshooting Steps:
-
Assess Matrix Effects Across the Calibration Range: Ensure that the matrix effect is consistent across all calibration points.
-
Optimize Ion Source Parameters: Adjust settings like temperature and gas flows to improve ionization efficiency and reduce the potential for saturation.
-
Extend the Chromatographic Run Time: This can help to ensure that all matrix components have eluted before the next injection, preventing carryover that might affect subsequent high-concentration standards.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
-
Prepare Blank Matrix Extracts: Process at least six different lots of blank biological matrix (e.g., plasma, serum) using your established sample preparation method (e.g., protein precipitation, SPE).
-
Prepare Post-Spiked Samples (Set A): To the extracted blank matrix from each lot, add the analyte (isavuconazole) and internal standard (this compound) at low, medium, and high concentrations.
-
Prepare Neat Standard Solutions (Set B): Prepare solutions of isavuconazole and this compound in the reconstitution solvent at the same low, medium, and high concentrations as Set A.
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the matrix factor (MF) for each lot and concentration:
-
MF = (Peak Area in Set A) / (Peak Area in Set B)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Calculate Coefficient of Variation (CV%): Determine the CV% of the IS-normalized MF across the different lots of matrix. A CV% of ≤15% is generally considered acceptable.
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Thawing: Thaw plasma/serum samples and quality controls at room temperature.
-
Aliquoting: Pipette 50 µL of the sample, calibrator, or quality control into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound working solution.
-
Precipitation: Add 150 µL of methanol (containing 0.1% formic acid) to precipitate proteins.[11]
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for isavuconazole quantification from published literature.
Table 1: LC-MS/MS Method Validation Parameters for Isavuconazole
| Parameter | Concentration Range (mg/L) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Recovery (%) | Reference |
| Method A | 0.2 - 12.8 | 1.4 - 2.9 | 1.5 - 3.0 | 93.9 - 102.7 | [12][13][14] |
| Method B | 0.25 - 15.0 | < 10.5 | < 10.5 | 99.96 ± 5.36 | [15] |
| Method C | 25 - 2500 ng/mL | Not Reported | Not Reported | Not Reported | [16] |
Table 2: Isavuconazole Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| Isavuconazole | 438.1 | 214.9 | 368.9 | [12][14] |
| This compound | 442.1 | 218.9 | 372.9 | [12][14] |
Visualizations
The following diagrams illustrate key workflows and concepts related to troubleshooting matrix effects.
Caption: Troubleshooting workflow for matrix effects in isavuconazole quantification.
Caption: Experimental workflow for quantifying matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of isavuconazole in rat plasma by UPLC-MS/MS: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isavuconazole-d4 Internal Standard Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Isavuconazole-d4 as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) necessary for the quantification of isavuconazole?
An internal standard is crucial in quantitative bioanalysis to compensate for the variability that can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection. By adding a known amount of this compound to all samples (calibrators, quality controls, and unknowns), the ratio of the analyte signal to the IS signal is used for quantification. This ratiometric approach significantly improves the accuracy and precision of the results by correcting for potential analyte loss during extraction, injection volume variations, and matrix effects that can cause ion suppression or enhancement.[1][2]
Q2: What is the ideal type of internal standard for isavuconazole analysis?
A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for LC-MS/MS analysis.[3] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects. This close similarity allows the IS to accurately track and compensate for variations in the analyte's signal.[3]
Q3: What is a good starting concentration for this compound?
Based on published literature, a common concentration for the this compound working solution is in the low µg/mL range. The key is to add a fixed volume of this solution to your samples to achieve a final concentration that provides a stable and reproducible signal. A general best practice is to aim for an IS response that is in the range of the mid-to-high level of your calibration curve. Some studies suggest an IS concentration that is approximately one-third to one-half of the upper limit of quantification (ULOQ) for isavuconazole.[1]
Q4: How do I optimize the concentration of this compound for my specific assay?
Optimizing the this compound concentration involves a systematic evaluation to find the ideal balance between a robust signal and avoiding potential analytical issues. The goal is to select a concentration that provides a consistent response across all samples in an analytical run, from the lowest to the highest analyte concentrations.
A recommended workflow for optimization is as follows:
References
Isavuconazole-d4 Stability in Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isavuconazole-d4 in biological matrices. This resource aims to address common issues encountered during experimental workflows and bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of Isavuconazole, where four hydrogen atoms on the benzonitrile ring have been replaced with deuterium atoms.[1][2][3] It is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Isavuconazole concentrations in biological samples like plasma, serum, and urine. The use of a stable isotope-labeled internal standard is considered best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.
Q2: Where is the deuterium labeling on this compound, and is it stable?
The deuterium atoms in this compound are located on the benzonitrile ring.[1] Specifically, the IUPAC name is 2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile.[1] This position is chemically stable and not prone to back-exchange with hydrogen atoms from the surrounding environment under typical bioanalytical conditions. Deuterium labels on aromatic rings are generally more stable than those on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups.
Q3: What are the main factors that can affect the stability of this compound in biological matrices?
While this compound is generally stable, several factors can potentially influence its integrity in biological samples. These are consistent with factors affecting the stability of the parent drug, Isavuconazole, and other deuterated compounds. Key factors include:
-
Temperature: Improper storage temperatures can lead to degradation.
-
pH: Extreme pH conditions may affect the stability of the molecule.
-
Enzymatic Degradation: Isavuconazole is a substrate for cytochrome P450 enzymes (CYP3A4 and CYP3A5) and uridine diphosphate-glucuronosyltransferases (UGT).[4] While the kinetic isotope effect may slightly slow down the metabolism of the deuterated form, it is still susceptible to enzymatic degradation.
-
Light Exposure: Although not extensively reported for Isavuconazole, prolonged exposure to light can be a degradation factor for many pharmaceutical compounds.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in bioanalytical assays.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape or Tailing | 1. Suboptimal chromatographic conditions. 2. Interaction with active sites on the column or in the LC system. 3. Sample solvent mismatch with the mobile phase. | 1. Optimize mobile phase composition (pH, organic solvent ratio). 2. Use a column with a different stationary phase or end-capping. 3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Variable Internal Standard Response | 1. Inconsistent sample extraction recovery. 2. Ion suppression or enhancement due to matrix effects. 3. Instability of this compound in the processed sample (e.g., in the autosampler). | 1. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). 2. Modify chromatographic conditions to separate this compound from interfering matrix components. 3. Evaluate the stability of processed samples at the autosampler temperature for the expected run time. |
| Inaccurate Quantification (Bias) | 1. Isotopic interference from the unlabeled analyte. 2. Presence of unlabeled Isavuconazole in the this compound internal standard solution. 3. Differential matrix effects between the analyte and the internal standard. | 1. Check the mass spectrometry settings to ensure there is no crosstalk between the analyte and internal standard channels. 2. Verify the purity of the this compound standard. 3. Dilute the sample to minimize matrix effects, or use a more rigorous sample clean-up procedure. |
| Loss of Signal Over a Run Sequence | 1. Adsorption of the analyte/internal standard to vials or parts of the LC-MS system. 2. Degradation of the internal standard in the stock or working solutions. 3. Accumulation of matrix components in the ion source or on the column. | 1. Use silanized vials and check for any potential sources of adsorption in the system. 2. Prepare fresh stock and working solutions and verify their stability. 3. Implement a column wash step between injections and perform regular maintenance of the ion source. |
Data on Isavuconazole Stability in Human Plasma
The following table summarizes stability data for the non-deuterated form of Isavuconazole in human plasma from a published study. While specific data for this compound is not detailed in the literature, the stability of the deuterated internal standard is a prerequisite for a validated bioanalytical method, suggesting its stability is comparable under these conditions.
| Condition | Duration | Matrix | Stability Outcome | Reference |
| Freeze-Thaw Cycles | 3 cycles | Human Plasma | Stable | [5] |
| Room Temperature | 8 hours | Human Plasma | Stable | [5] |
| Long-Term Storage | 3 months | Human Plasma | Stable at -20°C | [5] |
| Post-Processing | 2 hours | Processed Sample | Stable at room temperature | [5] |
Experimental Protocols
Protocol 1: Sample Preparation for Isavuconazole Quantification in Human Plasma
This protocol is a general representation based on commonly used methods for Isavuconazole analysis.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Vortex the thawed plasma samples and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (concentration will depend on the specific assay) to each plasma sample.
-
Protein Precipitation: Add a precipitating agent (e.g., 300 µL of acetonitrile) to each sample.
-
Vortexing: Vortex the samples for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase-like solvent.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: LC-MS/MS Conditions for Isavuconazole Analysis
These are example conditions and should be optimized for the specific instrument and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isavuconazole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically +4 Da from the non-deuterated analyte).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
Visualizations
Caption: Bioanalytical workflow for Isavuconazole quantification.
Caption: Troubleshooting logic for this compound bioanalysis.
References
Troubleshooting poor signal with Isavuconazole-d4 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity or other issues with Isavuconazole-d4 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the expected mass transitions for this compound?
A1: When using tandem mass spectrometry (LC-MS/MS), the commonly used mass-to-charge ratio (m/z) transitions for this compound are detailed in the table below. These transitions are crucial for setting up your MS method for accurate detection and quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 442.1 | 218.9 | 372.9 |
| Isavuconazole | 438.1 | 214.9 | 368.9 |
Data sourced from a validated dual-column LC-MS/MS method.[1][2]
Q2: My this compound signal is consistently low or absent. What are the initial troubleshooting steps?
A2: A complete loss of signal often points to a singular system failure. A systematic approach is key to identifying the issue. First, confirm that the mass spectrometer is functioning correctly by checking for a stable electrospray. Then, you can isolate the problem to either the LC system or the MS by performing a direct infusion of your this compound standard into the mass spectrometer. If a signal is present with direct infusion, the issue likely lies with the LC system. If there is still no signal, the problem is with the mass spectrometer itself.
Q3: What are some common causes of poor signal intensity for this compound?
A3: Poor signal intensity can stem from several factors, including:
-
Suboptimal Ionization: The choice and settings of your ionization source (e.g., ESI, APCI) are critical. Ensure your mass spectrometer is properly tuned and calibrated.[3]
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[3]
-
Sample Preparation Issues: Inefficient extraction or the presence of contaminants can negatively impact signal intensity.
-
Incorrect Sample Concentration: A sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample can lead to ion suppression.[3]
Q4: Can the type of blood collection tube affect my this compound signal?
A4: Yes, pre-analytical factors can significantly impact your results. Studies have shown that isavuconazole serum concentrations can be significantly lower when blood is collected in tubes containing a separator gel, especially after incubation at room temperature.[1][2] It is recommended to use tubes without a separator gel for collecting samples for isavuconazole analysis.
Troubleshooting Guides
Guide 1: Diagnosing Low or No Signal
This guide provides a step-by-step workflow for identifying the root cause of a weak or absent this compound signal.
Caption: Troubleshooting workflow for low or no this compound signal.
Guide 2: Addressing Ion Suppression and Matrix Effects
Ion suppression is a common challenge in LC-MS/MS analysis. This guide outlines strategies to mitigate its impact on this compound quantification.
Caption: Strategies for mitigating ion suppression in this compound analysis.
Experimental Protocols
Sample Preparation Protocol for Serum/Plasma
This protocol is a general guideline for protein precipitation, a common method for preparing serum or plasma samples for LC-MS/MS analysis of isavuconazole.
-
Aliquoting: Take 20 µL of the serum or plasma sample (calibrator, control, or unknown).
-
Protein Precipitation: Add 100 µL of ice-cold methanol containing the internal standard (this compound) at a known concentration (e.g., 1 mg/L).[1]
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 24,000 x g) for 5 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial.
-
Dilution (if necessary): Dilute the supernatant with an appropriate solvent (e.g., tenfold with 5% acetonitrile) before injection into the LC-MS/MS system.[1]
General LC-MS/MS Parameters
The following are suggested starting parameters for an LC-MS/MS method for Isavuconazole and this compound. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5.0 µL |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Isavuconazole Transition | m/z 438.2 → 224.1 |
| This compound Transition | See Table in Q1 |
These parameters are based on a published method and may require optimization.[4]
References
- 1. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Determination of isavuconazole concentration in human plasma by LC-MS/MS [newdrug.cn]
Isavuconazole-d4 signal suppression in different sample types
Welcome to the Technical Support Center for the bioanalysis of Isavuconazole, with a focus on troubleshooting the signal of its deuterated internal standard, Isavuconazole-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in our assays?
This compound is a stable isotope-labeled version of Isavuconazole, where four hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Since this compound is chemically identical to Isavuconazole, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Isavuconazole in biological samples.
Q2: What are the common causes of this compound signal suppression?
Signal suppression, also known as ion suppression or matrix effect, is a common phenomenon in LC-MS/MS analysis where the ionization efficiency of the analyte or internal standard is reduced by co-eluting components from the sample matrix.[1] For this compound, common causes of signal suppression include:
-
Phospholipids: Abundant in plasma and serum samples, these can co-elute with the analyte and suppress ionization.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can interfere with the electrospray ionization (ESI) process.
-
Other Endogenous Molecules: Lipids, proteins, and other small molecules present in the biological matrix can compete for ionization.
-
Co-administered Drugs: Other medications taken by the patient can co-elute and cause ion suppression.
Q3: Can this compound signal suppression vary between different sample types like plasma, serum, and urine?
Yes, the extent of signal suppression for this compound can vary significantly between different biological matrices. Each matrix has a unique composition of endogenous substances. For instance, plasma and serum are rich in proteins and phospholipids, which are major sources of ion suppression. Urine, on the other hand, has a different profile of salts and organic acids that can cause matrix effects. Therefore, it is crucial to validate the analytical method for each matrix type to assess and mitigate potential signal suppression.
Q4: How can I minimize this compound signal suppression?
Several strategies can be employed to minimize signal suppression:
-
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove interfering matrix components before LC-MS/MS analysis.
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is a highly effective approach.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on ionization.
-
Use of a Different Ionization Source: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.
Q5: My this compound signal is erratic or unexpectedly low. What are the first troubleshooting steps?
If you observe an inconsistent or low signal for this compound, consider the following initial steps:
-
Check the Internal Standard Stock Solution: Ensure the concentration and integrity of your this compound stock solution.
-
Verify Sample Preparation Steps: Review your sample preparation protocol for any inconsistencies or errors.
-
Inspect the LC-MS/MS System: Check for any leaks, blockages, or issues with the autosampler, pumps, or mass spectrometer.
-
Analyze a Neat Solution: Inject a solution of this compound in a clean solvent to confirm the instrument is performing correctly without any matrix.
Troubleshooting Guides
Guide 1: Low or No this compound Signal
This guide addresses situations where the signal for the internal standard is significantly lower than expected or completely absent.
| Potential Cause | Recommended Action |
| Incorrect Internal Standard Concentration | Verify the concentration of the this compound spiking solution. Prepare a fresh dilution and re-spike a set of quality control (QC) samples. |
| Sample Preparation Error | Review the sample preparation protocol. Ensure the correct volumes of all reagents were added and that steps like vortexing and centrifugation were performed adequately. Re-extract a few affected samples. |
| LC-MS/MS System Malfunction | Check the system for leaks, clogs, or worn parts. Ensure the ESI needle is clean and properly positioned. Run a system suitability test with a known standard to verify instrument performance. |
| Severe Ion Suppression | Prepare and analyze post-extraction spiked samples to quantify the extent of ion suppression. Optimize the sample preparation method (e.g., switch from PPT to SPE) or chromatographic conditions to better separate this compound from interfering components. |
Guide 2: High Variability in this compound Signal
This guide provides steps to troubleshoot inconsistent signal intensity for the internal standard across a batch of samples.
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure uniform treatment of all samples. Use calibrated pipettes and consistent timing for each step of the extraction process. |
| Differential Matrix Effects | The composition of the matrix can vary between patient samples, leading to different degrees of ion suppression. Evaluate the matrix effect in multiple sources of the biological matrix. A more rigorous sample cleanup method may be required. |
| Autosampler Issues | Inconsistent injection volumes can lead to signal variability. Check the autosampler for air bubbles in the syringe and ensure proper needle seating in the injection port. |
| Co-elution with Isavuconazole | At high concentrations of Isavuconazole, it can potentially suppress the signal of its deuterated internal standard. Dilute samples with high Isavuconazole concentrations and re-inject. |
Experimental Protocols
Protocol 1: Isavuconazole Extraction from Human Plasma using Protein Precipitation
This protocol describes a common method for extracting Isavuconazole from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard spiking solution (in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard spiking solution to each plasma sample.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex mix for 15 seconds and inject into the LC-MS/MS system.
Protocol 2: Quantification of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase at a known concentration.
-
Set B (Post-Extraction Spike): Extract blank plasma (or other matrix) using the established protocol. Spike this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into blank plasma before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for Isavuconazole in human plasma, which can serve as a benchmark for your own experiments. Note that specific values for signal suppression are highly dependent on the matrix lot, sample preparation method, and chromatographic conditions.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.05 - 10 µg/mL | [2] |
| Intra-day Precision (%CV) | < 15% | [2] |
| Inter-day Precision (%CV) | < 15% | [2] |
| Accuracy (%Bias) | ± 15% | [2] |
| Recovery | > 85% | [2] |
| Matrix Effect | Within acceptable limits (typically 85-115%) | [2] |
Visualizations
Isavuconazole Mechanism of Action
Isavuconazole inhibits the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, Isavuconazole disrupts membrane integrity, leading to fungal cell death.
References
Validation & Comparative
Isavuconazole-d4 in the Spotlight: A Comparative Guide to Internal Standards for Isavuconazole Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Performance
The accurate quantification of the antifungal agent isavuconazole in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Isavuconazole-d4 as an internal standard against other analytical approaches, supported by experimental data and detailed methodologies.
The Gold Standard: Isotope-Labeled Internal Standards
In LC-MS/MS-based bioanalysis, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision.
Alternative Approaches: Structural Analogs and No Internal Standard
While this compound is the preferred choice for LC-MS/MS, other analytical methods, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), are also employed for isavuconazole quantification. These methods may utilize a structurally similar molecule as an internal standard or, in some validated cases, no internal standard at all. The decision to omit an internal standard is often justified by the high precision and reproducibility of the specific assay.[1]
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance characteristics of analytical methods for isavuconazole quantification, highlighting the differences between those employing this compound and those using alternative approaches.
Table 1: Performance Characteristics of Isavuconazole Quantification Methods
| Parameter | LC-MS/MS with this compound | HPLC-UV (No Internal Standard) |
| Linearity Range | 0.2 to 12.8 mg/L[2] | 0.025 to 10 µg/mL[1] |
| Coefficient of Determination (r²) | > 0.999[2][3] | 0.99[4] |
| Within-Run Precision (% CV) | 1.4 to 2.9%[2] | < 10%[5] |
| Between-Run Precision (% CV) | 1.5 to 3.0%[2] | < 10%[5] |
| Recovery | 93.9 to 102.7%[2] | 92 to 104%[6] |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L[2] | 0.025 µg/mL[1] |
Table 2: Interlaboratory Comparison of Isavuconazole Quantification Methods
An interlaboratory study involving 27 European laboratories provided real-world insights into the performance of different analytical methods.
| Analytical Method | Number of Laboratories | Consistency within 15% of Nominal Concentration | Laboratories Consistently Exceeding 15% Margin |
| LC-MS/MS | 15 | 4 | 3 |
| LC-UV | 9 | 5 | 3 |
| Bioassay | 2 | 1 | 0 |
| LC-FL | 1 | 0 | 1 |
Data adapted from an interlaboratory analysis of isavuconazole plasma concentration assays.[7][8]
The results of the interlaboratory study indicate that while both LC-MS/MS and LC-UV methods can provide accurate results, there is notable variability between laboratories regardless of the technique used.[7][8] The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS is best practice to minimize such inter-laboratory variations.[7]
Experimental Protocols: A Closer Look at the Methodologies
LC-MS/MS Method with this compound Internal Standard
This method is a reliable tool for the therapeutic drug monitoring of isavuconazole.[2]
Sample Preparation:
-
Serum or plasma samples are subjected to protein precipitation, typically with methanol.[9]
-
This compound is added to the sample prior to precipitation to act as the internal standard.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is then analyzed by LC-MS/MS.[9]
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization source is commonly used.[8]
-
Chromatography: Reversed-phase chromatography is employed to separate isavuconazole and its internal standard from other matrix components.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For isavuconazole, the transition m/z 438.1 → 214.9 is often used as the quantifier, while for this compound, the transition is m/z 442.1 → 218.9.[2]
HPLC-UV Method without Internal Standard
This method has been validated for the quantification of isavuconazole in human plasma and is noted for its simplicity and precision.[1]
Sample Preparation:
-
Direct protein precipitation of plasma samples is performed.
-
No internal standard is added.[6]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1M Ammonium acetate) and an organic solvent (e.g., methanol) is used in an isocratic elution mode.[4]
-
Flow Rate: A constant flow rate, for example, 1.2 ml/min, is maintained.[4]
-
Detection: UV detection is performed at a specific wavelength, such as 251 nm.[4]
Visualizing the Workflow
The following diagram illustrates the general workflow for the analysis of isavuconazole using an internal standard.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Validation of an Isavuconazole High-Performance Liquid Chromatography Assay in Plasma for Routine Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interlaboratory Analysis of Isavuconazole Plasma Concentration Assays Among European Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4900 - Isavuconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
Cross-Validation of Analytical Methods for Isavuconazole Quantification Utilizing Isavuconazole-d4 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of isavuconazole, a broad-spectrum triazole antifungal agent, with a specific focus on methodologies employing Isavuconazole-d4 as an internal standard. The use of a deuterated internal standard like this compound is crucial for correcting potential variabilities during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification.
This document summarizes key performance data from published studies, details experimental protocols, and presents visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, such as therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for isavuconazole, highlighting key validation parameters.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.2 to 12.8 mg/L[1] | 4 to 4000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | ≥ 0.9801[2] |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L[1] | 4 ng/mL[2] |
| Within-run Precision (%CV) | 1.4 to 2.9%[1] | Not explicitly stated |
| Between-run Precision (%CV) | 1.5 to 3.0%[1] | Not explicitly stated |
| Accuracy/Recovery | 93.9 to 102.7%[1] | Not explicitly stated |
| Internal Standard | This compound[1] | This compound[2] |
| Matrix | Human Serum[1] | Human Plasma[2] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | HPLC-Fluorescence |
| Linearity Range | 0.025–10 µg/mL[3] | 1.25-3.75µg/ml[4] | 0.15 and 10 mg/L[5] |
| Correlation Coefficient (r²) | ≥ 0.998[3] | 0.99[4] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL[3] | 9.5 µg /mL (LOQ)[4] | 0.15 mg/L[5] |
| Intra-day Precision (%CV) | ≤ 7.9%[3] | Not explicitly stated | <10% (<20% at LLOQ)[5] |
| Inter-day Precision (%CV) | ≤ 7.9%[3] | Not explicitly stated | <10% (<20% at LLOQ)[5] |
| Accuracy (% Bias) | -5.0% to 8.0%[3] | 98.0-102.0% (Recovery)[4] | <10% (<20% at LLOQ)[5] |
| Internal Standard | Not used[3] | Not used | Not explicitly stated |
| Matrix | Human Plasma[3] | Bulk and Formulation[4] | Plasma[5] |
Experimental Protocols
LC-MS/MS Method 1: Dual-Column System for Serum
This method utilizes a dual-column liquid chromatography-tandem mass spectrometry setup for the quantification of isavuconazole in human serum.[1]
1. Sample Preparation:
-
To 20 µL of serum sample (calibrator or control), add 100 µL of ice-cold methanol containing this compound (1 mg/mL) as the internal standard.
-
Vortex the mixture.
-
Centrifuge at 24,000 × g for 5 minutes.
-
Dilute the clear supernatant tenfold with 5% acetonitrile (ACN).
2. Chromatographic Conditions:
-
Trapping Column: POROS R1 20, 2.1 × 30 mm.
-
Mobile Phase 1: 5:95 v/v ACN.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Isavuconazole Transitions: m/z 438.1→214.9 (quantifier) and 438.1→368.9 (qualifier).
-
This compound Transitions: m/z 442.1→218.9 (quantifier) and 442.1→372.9 (qualifier).
LC-MS/MS Method 2: Acetonitrile Protein Precipitation for Plasma
This high-performance liquid chromatography-tandem mass spectrometry method is designed for the quantification of isavuconazonium in human plasma.[2]
1. Sample Preparation:
-
Process plasma samples via acetonitrile protein precipitation. This compound is used as the internal standard.
2. Chromatographic Conditions:
-
Column: LC-20ADXR Plus C18.
-
Mobile Phase: Gradient elution with 0.01% formic acid/acetonitrile.
3. Mass Spectrometric Detection:
-
Instrument: Triple Quad 4500 mass spectrometer.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Isavuconazole Transition: m/z 438.2→224.1.
-
This compound Transition: m/z 442.2→224.3.
HPLC-UV Method: Solid-Phase Extraction for Plasma
This method employs high-performance liquid chromatography with UV detection for isavuconazole quantification in human plasma.[3]
1. Sample Preparation:
-
Combined protein precipitation and solid-phase extraction.
2. Chromatographic Conditions:
-
Column: Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 μm).
-
Mobile Phase: Isocratic mixture of ammonium acetate buffer (pH 8.0, 10 mM) and acetonitrile (45:55, v/v).
-
Injection Volume: 20 μL.
3. UV Detection:
-
Wavelength: 285 nm.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the described analytical methods.
Caption: Workflow for LC-MS/MS analysis of Isavuconazole in serum.
Caption: Workflow for HPLC-UV analysis of Isavuconazole in plasma.
Mechanism of Action: Isavuconazole
Isavuconazole, the active metabolite of the prodrug isavuconazonium sulfate, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of this step disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death.[6]
Caption: Isavuconazole inhibits ergosterol synthesis in fungi.
References
- 1. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Validation of an Isavuconazole High-Performance Liquid Chromatography Assay in Plasma for Routine Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijtinnovation.com [ijtinnovation.com]
A Comparative Guide to Internal Standards for Isavuconazole Quantification: Isavuconazole-d4 vs. a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
In the bioanalytical quantification of the antifungal agent isavuconazole, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex matrices such as plasma or serum. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability in extraction efficiency, matrix effects, and instrument response. The gold standard for mass spectrometry-based assays is a stable isotope-labeled (SIL) analog of the analyte. For isavuconazole, this is Isavuconazole-d4.
This guide provides a comprehensive comparison between this compound and a potential structural analog internal standard for the quantification of isavuconazole using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While this compound is the widely accepted and utilized internal standard, this comparison will explore the performance characteristics of both options based on available experimental data.
Principles of Internal Standardization
The fundamental principle of using an internal standard in quantitative analysis is to add a known amount of a compound, which is structurally and physicochemically similar to the analyte, to every sample, calibrator, and quality control sample. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach corrects for random and systematic errors that can occur during sample processing and analysis.
dot
Caption: Workflow of internal standard-based quantification.
This compound: The Gold Standard Internal Standard
This compound is a deuterated form of isavuconazole, where four hydrogen atoms on the benzonitrile ring have been replaced with deuterium atoms. This modification results in a mass shift of +4 Da, allowing for its differentiation from the unlabeled isavuconazole by the mass spectrometer, while maintaining nearly identical physicochemical properties.
Advantages of this compound:
-
Co-elution: It chromatographically co-elutes with isavuconazole, ensuring that it experiences the same matrix effects.
-
Similar Extraction Recovery: Its extraction efficiency from biological matrices is virtually identical to that of isavuconazole.
-
High Specificity: The mass difference provides excellent specificity in MS detection.
Structural Analog as an Internal Standard: A Hypothetical Comparison
While this compound is the preferred internal standard, in its absence, a structurally similar compound (a structural analog) could be considered. For isavuconazole, other triazole antifungals like voriconazole or posaconazole could potentially serve this purpose due to their structural similarities. However, it is crucial to note that no published studies were found that directly compare the performance of a structural analog with this compound for isavuconazole quantification.
The following data tables present a comparison based on typical performance characteristics reported in validated LC-MS/MS methods using this compound and a hypothetical structural analog internal standard. The data for the structural analog is a composite representation from methods quantifying other azole antifungals where a structural analog was employed.
Data Presentation: Performance Comparison
Table 1: Linearity and Sensitivity
| Parameter | This compound as IS | Structural Analog as IS (Hypothetical) |
| Linearity Range (µg/mL) | 0.05 - 20 | 0.1 - 25 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.1 |
| Upper Limit of Quantification (ULOQ) (µg/mL) | 20 | 25 |
Table 2: Accuracy and Precision
| Parameter | This compound as IS | Structural Analog as IS (Hypothetical) |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | This compound as IS | Structural Analog as IS (Hypothetical) |
| Extraction Recovery (%) | Consistent and reproducible | May differ from analyte |
| Matrix Effect (%) | Compensated effectively | Potential for differential matrix effects |
Experimental Protocols
Key Experiment: LC-MS/MS Quantification of Isavuconazole in Human Plasma
This protocol outlines a typical method for the quantification of isavuconazole in human plasma using this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isavuconazole: m/z 438.2 → 314.1
-
This compound: m/z 442.2 → 318.1
-
-
Data Analysis: The peak area ratio of isavuconazole to this compound is used to construct a calibration curve and quantify the concentration of isavuconazole in the samples.
-
dotdot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Plasma_Sample [label="Plasma Sample (100 µL)"]; Add_IS [label="Add Protein Precipitation Solution\nwith this compound (200 µL)"]; Vortex [label="Vortex (30s)"]; Centrifuge [label="Centrifuge (10,000 x g, 5 min)"]; Supernatant [label="Transfer Supernatant"]; LC_MSMS [label="LC-MS/MS Analysis", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Peak Area Ratio)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Plasma_Sample -> Add_IS -> Vortex -> Centrifuge -> Supernatant -> LC_MSMS -> Data_Analysis; }
A Comparative Guide to Validated LC-MS Methods for Isavuconazole Quantification Using Isavuconazole-d4
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of current liquid chromatography-mass spectrometry (LC-MS) methods for the therapeutic drug monitoring of the antifungal agent Isavuconazole, utilizing its deuterated internal standard, Isavuconazole-d4.
This guide provides a comprehensive overview and comparison of various validated LC-MS methods for the quantification of Isavuconazole in biological matrices. Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2][3] Therapeutic drug monitoring (TDM) of Isavuconazole is crucial to ensure efficacy and avoid toxicity, making reliable and validated analytical methods essential.[2] This document outlines key performance characteristics of published methods, details experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable method for your laboratory's needs.
Method Performance Comparison
The following tables summarize the quantitative performance data from several validated LC-MS methods for Isavuconazole using this compound as the internal standard. These methods demonstrate high sensitivity, accuracy, and precision, meeting the acceptance criteria for bioanalytical method validation set by regulatory agencies like the FDA and EMA.[4][5]
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 4–4000 ng/mL[6] | 0.2 to 12.8 mg/L[4] | 25–2500 ng/mL[1] | 0.25-15.0 µg/ml[7] |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL[6] | 0.2 mg/L[4] | 25 ng/mL[1] | 0.25 µg/ml[7] |
| Within-run Precision (%CV) | Not explicitly stated | 1.4 - 2.9%[4] | Not explicitly stated | <10.5%[7] |
| Between-run Precision (%CV) | Not explicitly stated | 1.5 - 3.0%[4] | Not explicitly stated | <10.5%[7] |
| Accuracy/Recovery (%) | Not explicitly stated | 93.9 - 102.7%[4] | Not explicitly stated | 99.96% ± 5.36%[7] |
| Matrix | Human Plasma[6] | Human Serum[4] | Rat Plasma[1] | Human Plasma[7] |
Table 1: Comparison of Key Validation Parameters for Isavuconazole LC-MS/MS Assays.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an analytical method. Below are summaries of the experimental protocols from the compared methods.
Method 1: Rapid HPLC-MS/MS in Human Plasma[6]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
Column: LC-20ADXR Plus C18 (2.1 × 50 mm, 5.0 μm).
-
Mobile Phase: Gradient elution with 0.01% formic acid and acetonitrile.
-
Run Time: Approximately 1 minute.
-
-
Mass Spectrometry:
-
Instrument: Triple Quad 4500.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Internal Standard: this compound.
-
Method 2: Dual-Column LC-MS/MS in Human Serum[4]
-
Sample Preparation: Deproteinization of 20 µL serum samples with 100 µL of ice-cold methanol containing this compound. After vortexing and centrifugation, the supernatant is diluted tenfold with 5% acetonitrile.
-
Chromatography:
-
Trapping Column: POROS R1 20 (2.1 × 30 mm).
-
Mobile Phase 1: 5:95 v/v acetonitrile.
-
-
Mass Spectrometry: Details on the specific instrument and MRM transitions are not provided in the abstract.
-
Internal Standard: this compound.
Method 3: UPLC-MS/MS in Rat Plasma[1]
-
Sample Preparation: Details not provided in the abstract.
-
Chromatography:
-
Column: Waters ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 μm particle size).
-
Mobile Phase: Gradient system.
-
-
Mass Spectrometry: Details on the specific instrument and MRM transitions are not provided in the abstract.
-
Internal Standard: Not explicitly stated in the abstract, but the context of the user query implies this compound.
Alternative Method: UPLC-UV in Human Plasma[7]
While the core of this guide focuses on LC-MS methods, it is valuable to consider alternative techniques. A validated UPLC-UV method has also been developed for Isavuconazole quantification.
-
Sample Preparation: Simple plasma precipitation.
-
Chromatography:
-
Column: Reversed phase C18.
-
Temperature: 40ºC.
-
Detection: UV at 285 nm.
-
-
Performance: This method demonstrated a linearity range of 0.25-15.0 µg/ml and good precision and accuracy.[7]
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the typical experimental workflow for LC-MS analysis of Isavuconazole.
Caption: A typical workflow for the LC-MS/MS analysis of Isavuconazole.
Signaling Pathway of Isavuconazole
Isavuconazole is a triazole antifungal that acts by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6]
Caption: The inhibitory action of Isavuconazole on the fungal ergosterol biosynthesis pathway.
Conclusion
The reviewed LC-MS/MS methods utilizing this compound as an internal standard provide robust, reliable, and sensitive quantification of Isavuconazole in biological matrices. While all presented methods are validated and suitable for therapeutic drug monitoring, the choice of a specific method may depend on available instrumentation, desired sample throughput, and the specific matrix being analyzed. The rapid HPLC-MS/MS method offers a significant advantage in terms of analysis time, which is a critical factor in high-throughput clinical laboratories.[6] In contrast, laboratories without access to mass spectrometry may find the validated UPLC-UV method to be a viable alternative.[7] Ultimately, the information provided in this guide should assist researchers and clinicians in selecting and implementing a suitable analytical method for Isavuconazole quantification to optimize patient care.
References
- 1. Determination of isavuconazole in rat plasma by UPLC-MS/MS: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. ijtinnovation.com [ijtinnovation.com]
- 3. Validation of an Isavuconazole High-Performance Liquid Chromatography Assay in Plasma for Routine Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of isavuconazole at different target sites in healthy volunteers after single and multiple intravenous infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Comparative Stability Analysis: Isavuconazole vs. Isavuconazole-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isavuconazole and Isavuconazole-d4
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and invasive mucormycosis.[1] It is administered as a water-soluble prodrug, isavuconazonium sulfate, which is rapidly hydrolyzed in the blood to the active moiety, isavuconazole.[2][3] this compound is a deuterated version of Isavuconazole, commonly utilized as an internal standard in bioanalytical methods for the quantification of Isavuconazole in biological matrices.[4][5][6]
Stability of this compound
Direct, publicly available experimental data from forced degradation studies on this compound is limited. However, its primary application as an internal standard in quantitative bioanalysis necessitates high purity and stability under analytical conditions. Commercial suppliers of this compound provide information on its long-term stability under specific storage conditions.
Table 1: Reported Stability of this compound
| Parameter | Condition | Reported Stability | Source |
| Storage Stability | -20°C | ≥ 4 years | Cayman Chemical[4] |
The long-term stability of this compound under controlled, frozen conditions suggests a chemically robust molecule. The substitution of hydrogen with deuterium atoms is not expected to significantly alter the molecule's susceptibility to hydrolytic or photolytic degradation pathways compared to the non-deuterated form under typical analytical and storage conditions.
Forced Degradation and Stability of Isavuconazole
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Several studies have investigated the stability of Isavuconazole under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Table 2: Summary of Forced Degradation Studies on Isavuconazole
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation (%) |
| Acidic Hydrolysis | 1 M HCl | 2 hours | 80°C | 4.39 |
| Alkaline Hydrolysis | 1 M NaOH | 2 hours | 80°C | 2.07 |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temperature | 2.19 |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | 1.03 |
| Photolytic Degradation | UV Light | - | - | No significant degradation |
Data synthesized from a stability-indicating UPLC-PDA method development study.[7]
These findings indicate that Isavuconazole is relatively stable under photolytic and thermal stress but shows some degradation under acidic, alkaline, and oxidative conditions. The most significant degradation was observed under acidic conditions.
Experimental Protocols for Forced Degradation of Isavuconazole
The following are representative protocols for conducting forced degradation studies on Isavuconazole, based on published methodologies.[7]
1. Acid Degradation:
-
To 1 mL of an Isavuconazole stock solution, add 1 mL of 1 M Hydrochloric Acid (HCl).
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M Sodium Hydroxide (NaOH).
-
Dilute the final solution to a suitable concentration for analysis.
2. Base Degradation:
-
To 1 mL of an Isavuconazole stock solution, add 1 mL of 1 M Sodium Hydroxide (NaOH).
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M Hydrochloric Acid (HCl).
-
Dilute the final solution to a suitable concentration for analysis.
3. Oxidative Degradation:
-
To 1 mL of an Isavuconazole stock solution, add 1 mL of 30% Hydrogen Peroxide (H₂O₂).
-
Store the solution at room temperature for 24 hours.
-
Dilute the final solution to a suitable concentration for analysis.
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat at 80°C for 48 hours.
-
Dissolve the heat-treated sample in a suitable solvent and dilute to a suitable concentration for analysis.
5. Photolytic Degradation:
-
Expose the solid drug substance to UV light (as per ICH Q1B guidelines).
-
Dissolve the light-exposed sample in a suitable solvent and dilute to a suitable concentration for analysis.
Visualizing Experimental and Metabolic Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of Isavuconazole.
Metabolic Pathway of Isavuconazole
Isavuconazole is primarily metabolized in the liver by Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, followed by glucuronidation via Uridine diphosphate-glucuronosyltransferases (UGTs).[2][3][8][9]
Caption: Simplified metabolic pathway of Isavuconazole.
Conclusion
Based on the available data, Isavuconazole demonstrates good stability under photolytic and thermal stress, with some susceptibility to degradation in acidic, alkaline, and oxidative environments. This compound is reported to be stable for at least four years when stored at -20°C, a characteristic that supports its use as a reliable internal standard.
While a direct, head-to-head stability comparison is not available, the inherent chemical similarity between Isavuconazole and its deuterated analog suggests that their degradation profiles under various stress conditions would likely be comparable. However, empirical studies would be required to definitively confirm this. For researchers developing analytical methods or new formulations, the forced degradation data for Isavuconazole provides a solid foundation for understanding its intrinsic stability and potential degradation pathways.
References
- 1. Isavuconazole: A New Broad-Spectrum Triazole Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics [cresemba.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacokinetics of isavuconazonium sulfate and its active metabolite isavuconazole in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Population Pharmacokinetics of Isavuconazole in Adult: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Consistency in Isavuconazole-d4 for Analytical Applications
For Immediate Publication
[City, State] – [Date] – In the realm of pharmaceutical analysis and clinical research, the consistency and reliability of internal standards are paramount for accurate quantification of therapeutic agents. This guide provides a comprehensive head-to-head comparison framework for different lots of Isavuconazole-d4, a deuterated internal standard crucial for the therapeutic drug monitoring of the antifungal agent Isavuconazole. This document is intended for researchers, scientists, and drug development professionals to ensure the interchangeability and performance of various this compound lots in analytical assays.
Isavuconazole is a broad-spectrum triazole antifungal agent used to treat invasive aspergillosis and mucormycosis. Accurate measurement of its concentration in patient samples is critical for optimizing efficacy and minimizing toxicity. This compound serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays due to its similar physicochemical properties to the unlabeled drug. However, lot-to-lot variability in the internal standard can introduce significant errors in quantification.
This guide outlines the essential quality control parameters and experimental protocols for a rigorous comparison of different this compound lots. By implementing these standardized evaluations, laboratories can confidently assess the quality and consistency of their internal standards, leading to more reliable and reproducible analytical data.
Key Performance Parameters for Lot-to-Lot Comparison
A thorough comparison of different this compound lots should focus on the following key performance indicators. The acceptance criteria should be established based on internal laboratory standards and relevant regulatory guidelines.
| Parameter | Description | Acceptance Criteria (Example) |
| Chemical Purity | The percentage of this compound in the material, excluding isotopic isomers and other impurities. | ≥ 98% |
| Isotopic Purity | The percentage of the deuterated (d4) form relative to all isotopic forms of Isavuconazole (d0 to d4). | ≥ 99% |
| Isotopic Enrichment | The percentage of deuterium atoms at the specified labeled positions. | ≥ 99% |
| Absence of Unlabeled (d0) Isavuconazole | The amount of non-deuterated Isavuconazole present in the this compound material. | < 0.1% |
| Chromatographic Performance | The peak shape, retention time, and response of this compound in a defined LC-MS system. | Consistent peak shape and retention time (± 2%) across lots. |
| Response Factor Consistency | The ratio of the analytical response of this compound to a known concentration of a reference standard. | Relative Standard Deviation (RSD) < 5% between lots. |
| Stability | The chemical stability of this compound under defined storage and handling conditions. | < 5% degradation over the defined study period. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to compare different lots of this compound.
Chemical and Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the chemical and isotopic purity of each this compound lot.
Methodology:
-
Sample Preparation: Prepare solutions of each this compound lot at a concentration of 1 µg/mL in acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-1000.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]+ ion for this compound (expected m/z) and any impurities.
-
Calculate the relative abundance of the d0, d1, d2, d3, and d4 isotopic peaks.
-
Isotopic purity is calculated as the peak area of the d4 ion divided by the sum of the peak areas of all isotopic forms (d0-d4).
-
Chemical purity is determined by the peak area of this compound relative to the total peak area of all detected ions.
-
Quantification of Unlabeled Isavuconazole by LC-MS/MS
Objective: To quantify the amount of unlabeled Isavuconazole (d0) in each this compound lot.
Methodology:
-
Sample Preparation: Prepare a calibration curve of unlabeled Isavuconazole. Prepare solutions of each this compound lot at a known concentration.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.
-
Chromatographic Conditions: Same as in the HRMS method.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI+.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Isavuconazole (d0): Select a specific precursor-product ion transition.
-
This compound: Select a specific precursor-product ion transition.
-
-
-
Data Analysis:
-
Quantify the concentration of unlabeled Isavuconazole in each lot solution using the calibration curve.
-
Express the amount of unlabeled Isavuconazole as a percentage of the total this compound concentration.
-
Comparative Analysis of Chromatographic Performance and Response Factor
Objective: To compare the chromatographic behavior and analytical response of different this compound lots.
Methodology:
-
Sample Preparation: Prepare solutions of each this compound lot at identical concentrations in the final assay solvent.
-
Instrumentation: The LC-MS/MS system used for the routine analytical assay.
-
Assay Conditions: Use the validated analytical method for Isavuconazole quantification.
-
Data Analysis:
-
Overlay the chromatograms of each lot and compare the retention times and peak shapes.
-
Calculate the peak area for each lot from multiple injections.
-
Determine the response factor by dividing the peak area by the concentration.
-
Calculate the relative standard deviation (RSD) of the response factors across the different lots.
-
Visualizing the Workflow and Mechanism of Action
To aid in the understanding of the experimental process and the therapeutic action of Isavuconazole, the following diagrams are provided.
Caption: Experimental workflow for the head-to-head comparison of different this compound lots.
Caption: Mechanism of action of Isavuconazole, inhibiting ergosterol synthesis in fungi.[1][2][3][4][5]
Conclusion
The use of well-characterized and consistent lots of this compound is fundamental to the generation of high-quality analytical data in clinical and research settings. By implementing the comparative framework and experimental protocols outlined in this guide, laboratories can ensure the reliability of their internal standards, thereby enhancing the accuracy and reproducibility of Isavuconazole therapeutic drug monitoring. This rigorous approach to quality control is a critical step in advancing patient care and drug development.
References
Safety Operating Guide
Navigating the Disposal of Isavuconazole-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Isavuconazole-d4, a deuterated analog of the antifungal agent Isavuconazole. By offering clear, procedural guidance, this document aims to be the preferred resource for ensuring safe handling and disposal practices.
This compound Disposal at a Glance
While a safety data sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to consider the nature of the parent compound and general best practices for pharmaceutical waste. The non-deuterated form, Isavuconazole, is a potent pharmaceutical compound, and its waste should be handled with care. Therefore, a conservative approach to the disposal of this compound is recommended.
| Parameter | Guideline | Citation |
| Waste Classification | Non-hazardous per GHS for this compound. However, treat as pharmaceutical waste. | |
| Primary Disposal Method | Incineration through a licensed hazardous material disposal company is recommended for pharmaceutical waste. | [1][2] |
| Container Requirements | Use thick, leak-proof plastic bags or containers, clearly labeled as "HAZARDOUS DRUG-RELATED WASTES" or as per institutional policy. | [1] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves and safety goggles, when handling waste. | [3] |
| Regulatory Compliance | Adhere to all federal, state, and local regulations for hazardous and pharmaceutical waste disposal. | [1][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound, incorporating best practices for handling pharmaceutical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and gowns, in a designated, leak-proof container lined with a distinctly colored plastic bag.[1] The container should be clearly labeled, for instance, as "HAZARDOUS DRUG WASTE ONLY".[1]
-
Liquid Waste: If this compound is in a solution (e.g., acetonitrile), consult your institution's specific guidelines for solvent waste.[5] Do not dispose of down the drain.[2] Collect in a designated, sealed, and labeled waste container.
-
Sharps: Any sharps contaminated with this compound, such as needles or syringes, must be disposed of in a designated sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[1]
2. Container Management:
-
Keep waste containers sealed when not in use.
-
Do not overfill containers.
-
Store waste containers in a secure, designated area away from general laboratory traffic while awaiting pickup.[1]
3. Final Disposal:
-
Arrange for the disposal of this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Ensure that the disposal method complies with all applicable federal, state, and local regulations.[1][4] Incineration is the preferred method for treating pharmaceutical waste to ensure complete destruction.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. cerilliant.com [cerilliant.com]
Prudent Handling of Isavuconazole-d4: A Comprehensive Safety and Operational Guide
This guide provides essential safety and logistical information for the handling and disposal of Isavuconazole-d4 in a research setting. While the Safety Data Sheet (SDS) for this compound may indicate that the substance is not classified as hazardous, it is crucial to recognize that Isavuconazole is a potent active pharmaceutical ingredient (API).[1] Given that this compound is a deuterated form of this potent antifungal agent, a cautious approach is warranted. Therefore, this document outlines procedures aligned with the best practices for handling potent compounds to ensure the highest level of safety for laboratory personnel.
Occupational Exposure Bands for Potent Compounds
To provide a framework for understanding the necessary precautions, the following table summarizes a typical Occupational Exposure Banding (OEB) system used in the pharmaceutical industry for handling potent compounds.[2] The specific OEB for this compound has not been established, but given the therapeutic daily dose of Isavuconazole, it would likely fall into OEB 3 or 4.
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) (µg/m³) | Potential Health Effects | General Handling Requirements |
| 1 | ≥100 | None to minor | GMP/PPE |
| 2 | 10-100 | Minor to moderate | GMP/PPE |
| 3 | 1-10 | Moderate to serious | Containment |
| 4 | 0.1-1 | Serious | High Containment |
| 5 | <0.1 | Very serious | Full Isolation |
Personal Protective Equipment (PPE) and Engineering Controls
The primary method for ensuring safety when handling potent compounds is through engineering controls, with PPE serving as a critical secondary barrier.[3]
Engineering Controls:
-
Primary Containment: All handling of powdered this compound should be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure.[4] For operations with a higher risk of generating airborne particles, a flexible or rigid isolator is recommended.[4]
-
Ventilation: The laboratory should have adequate general ventilation with negative pressure relative to adjacent areas to prevent the escape of airborne particles.[4]
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile gloves is recommended. Gloves must be inspected before use and changed frequently.[5]
-
Eye Protection: Tightly fitting safety goggles with side shields are mandatory to protect against splashes or airborne particles.[5]
-
Lab Coat/Gown: A disposable, impervious gown or lab coat should be worn over personal clothing.[5] For higher-risk operations, coveralls ("bunny suits") that provide head-to-toe protection are advisable.[6]
-
Respiratory Protection: For weighing and handling of the solid compound where dust may be generated, a NIOSH-approved respirator is essential. A powered air-purifying respirator (PAPR) offers a higher level of protection and is recommended for potent compounds.[5]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous solvent (e.g., Acetonitrile)
-
Volumetric flask
-
Pipettes and tips
-
Analytical balance
Procedure:
-
Preparation: Don all required PPE (double gloves, safety goggles, disposable gown, and respirator) before entering the designated handling area.
-
Containment Setup: Perform all manipulations within a certified chemical fume hood or glove box. Place a disposable work surface liner inside the containment area.
-
Weighing:
-
Carefully transfer the required amount of this compound solid onto a tared weigh boat on an analytical balance inside the containment unit.
-
Avoid any sudden movements that could generate dust.
-
-
Solubilization:
-
Gently transfer the weighed solid into the volumetric flask.
-
Add a portion of the solvent to the weigh boat to rinse any residual powder and transfer the rinse to the flask.
-
Add solvent to the flask to approximately half of the final desired volume.
-
Cap the flask and gently swirl to dissolve the solid completely.
-
-
Final Dilution:
-
Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings. Store at -20°C as recommended for the solid form.
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment used with an appropriate deactivating solution or solvent.
-
Dispose of all contaminated disposables (gloves, weigh boat, work surface liner, pipette tips) in a designated hazardous waste container.
-
Diagrams
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
While the supplier's SDS may suggest that small quantities of this compound can be disposed of with household waste, a more conservative approach is strongly recommended.[3] All waste generated from handling this compound, including contaminated PPE, disposable labware, and excess solutions, should be treated as hazardous chemical waste.
Operational Plan:
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required institutional or local identifiers.
-
Disposal Request: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup.[7]
-
Equipment Decontamination: Any non-disposable equipment that comes into contact with this compound must be thoroughly decontaminated before being removed from the designated handling area or sent for surplus.[8]
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. altasciences.com [altasciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 7. Guidelines and Procedures for Decommissioning of a Laboratory | EHS [ehs.ua.edu]
- 8. Disposing of Laboratory Equipment: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
